molecular formula C8H9NO3 B082264 Methyl (3-hydroxyphenyl)carbamate CAS No. 13683-89-1

Methyl (3-hydroxyphenyl)carbamate

Cat. No.: B082264
CAS No.: 13683-89-1
M. Wt: 167.16 g/mol
InChI Key: FFQQCJGNKKIRMD-UHFFFAOYSA-N
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Description

Methyl (3-hydroxyphenyl)carbamate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-(3-hydroxyphenyl)carbamate
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InChI

InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQQCJGNKKIRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159967
Record name Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI)
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13683-89-1
Record name Methyl N-(3-hydroxyphenyl)carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilic acid, m-hydroxy-, methyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013683891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI)
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Record name Methyl (3-hydroxyphenyl)-carbamate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl (3-hydroxyphenyl)carbamate (CAS: 13683-89-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (3-hydroxyphenyl)carbamate, with the CAS number 13683-89-1, is a chemical compound of significant interest primarily due to its role as a major metabolite of the widely used herbicide, phenmedipham. Understanding the chemical properties, synthesis, and biological relevance of this molecule is crucial for comprehensive toxicological assessments, environmental impact studies, and exploring the broader biological activities of carbamate derivatives. This technical guide provides a consolidated overview of the available scientific information on this compound, including its physicochemical properties, detailed synthesis protocols, and its place in metabolic pathways. While direct pharmacological studies on this specific molecule are limited, this guide also touches upon the general biological context of carbamates.

Chemical and Physical Properties

This compound is a carbamate ester characterized by a methyl carbamate group attached to a 3-hydroxyphenyl moiety.[1][2] Its chemical structure and properties are summarized in the tables below.

Identifier Value
IUPAC Name methyl N-(3-hydroxyphenyl)carbamate
CAS Number 13683-89-1
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [1]
Canonical SMILES COC(=O)NC1=CC(=CC=C1)O[1]
InChI InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11)[2]
Physical Property Value
Melting Point 94-96 °C[1]
Boiling Point 249.8 °C at 760 mmHg[1]
Density 1.313 g/cm³[1]
Flash Point 104.9 °C[1]
Vapor Pressure 0.0142 mmHg at 25°C[1]
LogP 1.64350[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 3-aminophenol with methyl chloroformate. This reaction is a standard procedure for the formation of N-aryl carbamates.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Aminophenol 3-Aminophenol Reaction_Vessel Reaction in the presence of a weak base (e.g., NaHCO3 or Pyridine) in an inert solvent (e.g., Dichloromethane or Ethyl Acetate) 3-Aminophenol->Reaction_Vessel Reactant 1 Methyl_chloroformate Methyl chloroformate Methyl_chloroformate->Reaction_Vessel Reactant 2 Product_MHC Methyl (3-hydroxyphenyl)carbamate Reaction_Vessel->Product_MHC Yields

Synthesis of this compound from 3-aminophenol and methyl chloroformate.
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for N-acylation of aminophenols.

Materials:

  • 3-Aminophenol

  • Methyl chloroformate

  • Sodium bicarbonate (or pyridine)

  • Dichloromethane (or ethyl acetate)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminophenol (1 equivalent) in dichloromethane.

  • Add sodium bicarbonate (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Relevance: A Metabolite of Phenmedipham

This compound is a significant metabolite of the herbicide phenmedipham.[3][4] Phenmedipham is a carbamate herbicide used to control broadleaf weeds.[3] In biological systems, such as in rats, and in the environment, phenmedipham undergoes hydrolysis to form this compound and 3-methylaniline (m-toluidine).[3][4]

G Metabolic Degradation of Phenmedipham cluster_parent Parent Compound cluster_metabolism Metabolic Process cluster_metabolites Primary Metabolites Phenmedipham Phenmedipham Hydrolysis Hydrolysis (Enzymatic or Chemical) Phenmedipham->Hydrolysis MHC Methyl (3-hydroxyphenyl)carbamate (MHPC) Hydrolysis->MHC m-Toluidine 3-Methylaniline (m-toluidine) Hydrolysis->m-Toluidine

References

An In-depth Technical Guide to Methyl (3-hydroxyphenyl)carbamate: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (3-hydroxyphenyl)carbamate, a molecule of interest in agrochemical and pharmacological research. This document details its molecular structure, physicochemical properties, synthesis, and its role as a significant metabolite of the herbicide Phenmedipham.

Molecular Structure and Chemical Formula

This compound, with the CAS number 13683-89-1, is an organic compound belonging to the carbamate family.[1][2] Its structure features a carbamate group attached to a phenol ring at the meta position.

Molecular Formula: C₈H₉NO₃[1][2]

IUPAC Name: methyl N-(3-hydroxyphenyl)carbamate[1]

Synonyms: MHPC, Methyl 3-hydroxycarbanilate, 3-((Methoxycarbonyl)amino)phenol[1][2]

Canonical SMILES: COC(=O)NC1=CC(=CC=C1)O[1]

InChI Key: FFQQCJGNKKIRMD-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight167.16 g/mol [1]
Melting Point94-96 °C[2]
Boiling Point249.8 °C at 760 mmHg[2]
Density1.313 g/cm³ (Predicted)[2]
pKa9.91 ± 0.10 (Predicted)[2]
XLogP31.7[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count2[2]

Spectroscopic Data:

  • ¹H NMR: Expected signals would include peaks for the aromatic protons (around 6.5-7.5 ppm), a singlet for the methyl group protons (around 3.7 ppm), and signals for the amine and hydroxyl protons which can be broad and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the carbamate group (around 155-160 ppm), the aromatic carbons (in the range of 110-160 ppm), and the methyl carbon (around 50-55 ppm).

  • FT-IR: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=O stretching of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).[3]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 167. Common fragmentation patterns for carbamates involve the cleavage of the carbamate bond.[4][5]

Experimental Protocols: Synthesis of this compound

A general and widely applicable method for the synthesis of aryl carbamates is the reaction of an aromatic amine with a chloroformate in the presence of a base. The following is a representative protocol for the synthesis of this compound from 3-aminophenol.

Reaction Scheme:

Materials:

  • 3-Aminophenol

  • Methyl chloroformate

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Aqueous Hydrochloric Acid (e.g., 1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenol in the chosen anhydrous solvent.

  • Addition of Base: Add the base to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Methyl Chloroformate: Slowly add methyl chloroformate to the cooled solution dropwise. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically a few hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Note: This is a generalized protocol and the specific quantities of reagents, reaction times, and purification methods may need to be optimized for best results.

Biological Significance and Signaling Pathways

Metabolite of the Herbicide Phenmedipham

This compound is a primary metabolite of the herbicide Phenmedipham.[1] Phenmedipham is a selective herbicide used to control broadleaf weeds. In the environment and within organisms, Phenmedipham undergoes hydrolysis to form this compound and 3-methylaniline.

Below is a diagram illustrating the metabolic degradation of Phenmedipham.

Phenmedipham_Metabolism phenmedipham Phenmedipham hydrolysis Hydrolysis phenmedipham->hydrolysis mhpc This compound hydrolysis->mhpc methylaniline 3-Methylaniline hydrolysis->methylaniline AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inactivated_AChE Carbamoylated AChE (Inactive) Carbamate Carbamate (e.g., this compound) Carbamate->AChE Inhibits

References

An In-depth Technical Guide to the Biological Activity of Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (3-hydroxyphenyl)carbamate, a significant metabolite of the herbicide phenmedipham, is a phenolic carbamate with potential biological activities relevant to drug discovery and development. This technical guide provides a comprehensive overview of its known and theoretical biological effects, focusing on its synthesis, potential as a cholinesterase inhibitor, metabolic modulator through mitochondrial effects, and putative anti-inflammatory properties. Due to the limited availability of direct experimental data on this compound, this guide incorporates data from its parent compound, phenmedipham, and other closely related carbamates to infer its potential biological profile. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are visualized.

Introduction

This compound (CAS 13683-89-1), also known as Methyl 3-hydroxycarbanilate, is a small molecule with the chemical formula C8H9NO3[1]. It is a known primary metabolite of the widely used herbicide phenmedipham[2][3]. The carbamate functional group is a key structural motif in numerous approved drugs and biologically active compounds, often conferring cholinesterase inhibitory activity[4]. Furthermore, the phenolic moiety is associated with a range of biological effects, including antioxidant and anti-inflammatory properties[5][6]. Recent interest has been indicated in the anti-inflammatory and metabolic modulating effects of this compound, although primary literature detailing these findings remains to be widely disseminated[7]. This guide aims to consolidate the available information and provide a detailed technical overview for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 13683-89-1[1]
Molecular Formula C8H9NO3[1]
Molecular Weight 167.16 g/mol [1]
Melting Point 94-96 °C[8]
Boiling Point 249.8 °C at 760 mmHg[8]
LogP 1.64350[8]
pKa 9.91±0.10 (Predicted)[8]

Synthesis of this compound

This compound can be synthesized with a high yield from the reaction of m-aminophenol with methyl chloroformate[8].

Experimental Protocol: Synthesis from m-Aminophenol

This protocol is based on the reported synthesis of this compound[8].

Materials:

  • m-Aminophenol

  • Methyl chloroformate

  • Potassium hydrogencarbonate

  • Ethyl acetate

  • Water

  • Magnetic stirrer

  • Reaction flask

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethyl acetate/hexane)

Procedure:

  • Dissolve m-aminophenol in a suitable solvent system, such as a mixture of ethyl acetate and water.

  • Add potassium hydrogencarbonate to the solution to act as a base.

  • Cool the reaction mixture in an ice bath.

  • Slowly add methyl chloroformate to the stirred solution.

  • Allow the reaction to proceed for approximately 4 hours, monitoring the progress by thin-layer chromatography.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization to obtain this compound. A reported yield for this reaction is 94.8%[8].

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process m-Aminophenol m-Aminophenol Reaction (4h) Reaction (4h) m-Aminophenol->Reaction (4h) Methyl chloroformate Methyl chloroformate Methyl chloroformate->Reaction (4h) Potassium hydrogencarbonate Potassium hydrogencarbonate Potassium hydrogencarbonate->Reaction (4h) Ethyl acetate/Water Ethyl acetate/Water Ethyl acetate/Water->Reaction (4h) Work-up (Separation & Washing) Work-up (Separation & Washing) Reaction (4h)->Work-up (Separation & Washing) Drying Drying Work-up (Separation & Washing)->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization This compound This compound Recrystallization->this compound Yield: 94.8% G AChE_active Active Cholinesterase (with Serine-OH) Carbamoylated_AChE Carbamoylated Cholinesterase (inactive) AChE_active->Carbamoylated_AChE Carbamoylation Carbamate This compound Carbamate->Carbamoylated_AChE AChE_regenerated Regenerated Active Cholinesterase Carbamoylated_AChE->AChE_regenerated Hydrolysis Hydrolysis Slow Hydrolysis G Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibition Potential Inhibition by This compound Inhibition->Complex_I G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_P P-IκB (degraded) IKK->IkB_P IkB IκB NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB IkB_P->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates Inhibition Potential Inhibition Inhibition->IKK

References

Methyl (3-hydroxyphenyl)carbamate: A Key Metabolite in the Biotransformation of Phenmedipham

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham, a selective post-emergence herbicide, is widely utilized for the control of broadleaf weeds in various crops. Understanding its metabolic fate is crucial for comprehensive environmental risk assessment and ensuring food safety. A primary metabolite formed during the degradation of phenmedipham is methyl (3-hydroxyphenyl)carbamate (MHPC). This technical guide provides a detailed overview of the formation of MHPC from phenmedipham, encompassing metabolic pathways, experimental protocols for its analysis, and quantitative data from relevant studies.

Metabolic Pathways of Phenmedipham to this compound

The biotransformation of phenmedipham to this compound primarily occurs through hydrolysis of the central carbamate ester linkage. This degradation can be mediated by both microbial and chemical processes.

In soil, microorganisms play a significant role in the breakdown of phenmedipham. Bacterial strains, such as Arthrobacter oxydans, have been shown to produce carbamate hydrolases, specifically phenmedipham hydrolase, which catalyze the cleavage of the ester bond in phenmedipham. This enzymatic hydrolysis yields MHPC and m-toluidine as the initial major metabolites.[1] MHPC can be further metabolized to m-aminophenol.[1]

Chemical hydrolysis of phenmedipham is highly dependent on pH. The herbicide is relatively stable in acidic conditions but degrades rapidly in neutral to alkaline environments.[2] This abiotic degradation pathway also results in the formation of MHPC and m-toluidine.[2][3] In animal systems, such as in studies with white rats, phenmedipham is rapidly metabolized via hydrolysis to yield MHPC.[3] This initial metabolite is then further degraded to m-aminophenol, which can be acetylated to 3-hydroxyacetanilide and subsequently conjugated as glucuronides and sulfates for excretion.[3]

dot

phenmedipham_metabolism phenmedipham Phenmedipham mhpc This compound (MHPC) phenmedipham->mhpc Hydrolysis (Phenmedipham Hydrolase or Chemical) m_toluidine m-Toluidine phenmedipham->m_toluidine Hydrolysis (Phenmedipham Hydrolase or Chemical) m_aminophenol m-Aminophenol mhpc->m_aminophenol Further Hydrolysis _3_hydroxyacetanilide 3-Hydroxyacetanilide m_aminophenol->_3_hydroxyacetanilide Acetylation conjugates Glucuronide and Sulfate Conjugates _3_hydroxyacetanilide->conjugates Conjugation

Caption: Metabolic Pathway of Phenmedipham.

Quantitative Data

The formation of this compound has been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Formation of this compound in Soil

Study TypeMatrixMaximum Concentration of MHPC (% of Applied Radioactivity)Reference
Laboratory IncubationSoil14%EFSA, 2018b

Table 2: Hydrolysis Half-life of Phenmedipham

Temperature (°C)pHHalf-life (DT50)Reference
22570 daysPubChem
22724 hoursPubChem
22910 minutesPubChem
2567.5 daysCalculated
25718 hoursCalculated
2581.8 hoursCalculated

Experimental Protocols

Isolation of Phenmedipham-Degrading Microorganisms from Soil

This protocol is based on the enrichment culture technique for isolating microorganisms capable of degrading phenmedipham.[1]

  • Soil Sample Collection: Collect topsoil samples (0-15 cm depth) from a site with a history of phenmedipham application.

  • Enrichment Culture:

    • Add 10 g of sieved soil to 100 mL of a mineral salt medium (MSM) containing phenmedipham (50 mg/L) as the sole carbon source.

    • Incubate the flask on a rotary shaker at 30°C and 150 rpm.

    • After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with phenmedipham.

    • Repeat this transfer at least five times to select for adapted microorganisms.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing phenmedipham.

    • Incubate at 30°C until colonies appear.

    • Isolate morphologically distinct colonies and purify by re-streaking.

Extraction and Analysis of Phenmedipham and MHPC from Soil using HPLC

This protocol outlines a general method for the extraction and quantification of phenmedipham and its primary metabolite, MHPC, from soil samples.[1]

  • Extraction:

    • Extract a 10 g subsample of soil with 20 mL of methanol or acetonitrile by shaking vigorously for 1-2 hours.

    • Separate the solid and liquid phases by centrifugation or filtration.

    • Collect the supernatant (extract).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 230 nm.

    • Quantification: Based on a calibration curve prepared from analytical standards of phenmedipham and MHPC.

Analysis of Phenmedipham and MHPC in Crops using LC-MS/MS (QuEChERS Method)

This protocol details a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation and LC-MS/MS analysis for the simultaneous quantification of phenmedipham and MHPC in crop samples.[4]

  • Sample Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • UPLC System: Coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • MS/MS Detection: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

dot

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis homogenization 1. Sample Homogenization (10g crop sample) extraction 2. Acetonitrile Extraction + QuEChERS salts homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 cleanup 4. d-SPE Cleanup (PSA, C18, MgSO4) centrifugation1->cleanup centrifugation2 5. Centrifugation cleanup->centrifugation2 final_prep 6. Dilution & Filtration centrifugation2->final_prep lcmsms 7. LC-MS/MS Analysis (C18, ESI+, MRM) final_prep->lcmsms

Caption: QuEChERS Workflow for MHPC Analysis.

Conclusion

This compound is a significant metabolite in the degradation of the herbicide phenmedipham in various environmental and biological systems. Its formation through enzymatic and chemical hydrolysis is a key step in the overall metabolic pathway. The provided experimental protocols offer robust methods for the extraction and quantitative analysis of MHPC, which are essential for regulatory monitoring, environmental fate studies, and ensuring the safety of agricultural products. The detailed understanding of MHPC as a metabolite is critical for a comprehensive assessment of the environmental impact and toxicological profile of phenmedipham.

References

An In-Depth Technical Guide to Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (3-hydroxyphenyl)carbamate, a significant carbamate ester, holds considerable interest within the scientific community, primarily due to its dual role as a key metabolite of the widely used herbicide Phenmedipham and as a molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, known synonyms, and detailed experimental protocols for its synthesis, analysis, and biological evaluation. The document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, environmental science, and analytical chemistry.

Chemical Identity and Synonyms

This compound is a carbamate ester with the chemical formula C₈H₉NO₃. A comprehensive list of its known synonyms and identifiers is provided in Table 1 to facilitate accurate identification and literature searches.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name methyl N-(3-hydroxyphenyl)carbamate
CAS Number 13683-89-1
PubChem CID 26181
EINECS Number 237-196-4
ChEMBL ID CHEMBL1085707
Synonyms MHPC, Methyl 3-hydroxycarbanilate, Methyl (m-hydroxyphenyl)carbamate, 3-((Methoxycarbonyl)amino)phenol, Carbamic acid, (3-hydroxyphenyl)-, methyl ester, phenmedipham TP1, methyl m-hydroxycarbanilate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and analytical method development.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 167.16 g/mol [1]
Melting Point 94-96 °C[1]
Boiling Point 249.8 °C at 760 mmHg[1]
LogP 1.64350[1]
Water Solubility Insoluble[2]

Synthesis and Degradation Pathways

Laboratory Synthesis

This compound can be synthesized in the laboratory through the reaction of 3-aminophenol with methyl chloroformate. This reaction provides a direct route to the target compound with a high yield.

Synthesis_of_Methyl_3_hydroxyphenyl_carbamate 3-Aminophenol 3-Aminophenol Reaction + 3-Aminophenol->Reaction Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Reaction Product This compound Reaction->Product Base Base (e.g., NaHCO3) Base->Reaction

Synthesis of this compound.
Microbial Degradation of Phenmedipham

This compound is a primary metabolite formed during the microbial degradation of the herbicide Phenmedipham. This process is initiated by the enzymatic hydrolysis of the central carbamate linkage in Phenmedipham, a reaction catalyzed by phenmedipham hydrolase found in soil microorganisms such as Arthrobacter oxydans P52.

Phenmedipham_Degradation Phenmedipham Phenmedipham Hydrolysis Phenmedipham Hydrolase Phenmedipham->Hydrolysis Metabolite1 Methyl (3-hydroxyphenyl)carbamate Hydrolysis->Metabolite1 Metabolite2 m-Toluidine Hydrolysis->Metabolite2 NFkB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Initiates MHPC Methyl (3-hydroxyphenyl)carbamate MHPC->IKK Inhibits

References

The Carbamate Moiety: A Versatile Tool in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, once primarily associated with pesticides and industrial polymers, has carved out an indispensable role in modern medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has made it a cornerstone in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted roles of the carbamate group in drug design and development, with a focus on its application as a key structural motif, a prodrug moiety, and a peptidomimetic scaffold.

Physicochemical Properties and Structural Features

The carbamate linkage, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (R¹O-C(=O)NR²R³), possesses a unique electronic and structural profile that medicinal chemists can exploit. It is an amide-ester hybrid, and this duality governs its chemical behavior.[1][2] The delocalization of the nitrogen lone pair into the carbonyl group imparts a planar character and a rotational barrier around the C-N bond, similar to an amide.[2] This conformational rigidity can be crucial for orienting pharmacophoric elements for optimal target binding.[1][2]

Carbamates are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl and ester oxygens), enabling them to participate in crucial drug-target interactions.[1][2] By strategically modifying the substituents on the nitrogen and oxygen termini, the lipophilicity, polarity, and overall pharmacokinetic profile of a molecule can be finely tuned.[3][4]

The Carbamate Group in Approved Drugs: A Functional Mainstay

The versatility of the carbamate group is evident in its presence in numerous approved drugs across various therapeutic areas. It can serve as a critical pharmacophore, a stabilizing element, or a modulator of physicochemical properties.[3][4]

Drug ClassExample Drug(s)Role of the Carbamate Group
Anticonvulsants Felbamate, Retigabine, CenobamateImproves drug stability and bioavailability; acts as a major pharmacophore for ion channel interaction.[3]
Cholinesterase Inhibitors Rivastigmine, Neostigmine, PhysostigmineActs as a key element for interaction with the target enzyme, forming a transient covalent bond.[3][5]
Antineoplastic Agents Mitomycin C, DocetaxelParticipates in the formation of an alkylating species or prolongs drug action and increases potency.[3][6]
HIV Protease Inhibitors Ritonavir, DarunavirForms critical hydrogen bond interactions with the protease backbone.[3]
Anthelmintics Albendazole, MebendazoleImproves aqueous solubility and bioavailability, increasing cytotoxicity.[3]
Muscle Relaxants MethocarbamolInhibits acetylcholinesterase at various synapses.[3]

Carbamates as Prodrugs: Enhancing Therapeutic Efficacy

One of the most significant applications of the carbamate linkage is in the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[3] Carbamates are excellent promoieties for masking hydroxyl, amino, and carboxylic acid functionalities, thereby overcoming challenges such as poor solubility, rapid metabolism, and low bioavailability.[3][7]

Mechanism of Action of Carbamate Prodrugs

The general mechanism for the enzymatic cleavage of a carbamate prodrug to release the active drug is depicted below. This bioconversion is typically mediated by esterases or other hydrolases, predominantly in the liver.[3]

G Prodrug Carbamate Prodrug (Inactive) ActiveDrug Active Drug (e.g., Alcohol, Phenol, or Amine) Prodrug->ActiveDrug Enzymatic Cleavage Byproducts Carbamic Acid (Unstable) Prodrug->Byproducts Enzyme Esterases / Hydrolases Enzyme->Prodrug Acts on Decomposition CO₂ + Amine Byproducts->Decomposition Spontaneous Decomposition

Caption: Generalized workflow for the activation of a carbamate prodrug.

Carbamates offer a key advantage over simple esters as promoieties due to their generally higher stability towards chemical and enzymatic hydrolysis, allowing for more controlled drug release.[7][8] This enhanced stability can protect the parent drug from premature degradation and first-pass metabolism.[3]

Examples of Carbamate Prodrugs
ProdrugActive DrugTherapeutic ApplicationImprovement Achieved
Bambuterol TerbutalineAsthmaProtection from first-pass metabolism, prolonged duration of action.[3]
Gabapentin enacarbil GabapentinNeuropathic pain, restless legs syndromeImproved bioavailability.[3]
Capecitabine 5-FluorouracilCancerTumor-selective activation, improved tolerability.[3]
Irinotecan SN-38CancerIncreased water solubility and suitability for intravenous administration.[3][7]

Metabolic Stability of Carbamates

The metabolic fate of a carbamate-containing drug is a critical determinant of its pharmacokinetic profile and duration of action. The rate of hydrolytic cleavage is highly dependent on the nature of the substituents on the carbamate nitrogen and oxygen.[1][9] A qualitative trend for the metabolic lability of carbamates has been established, which serves as a valuable guide for medicinal chemists.[8][9]

G cluster_0 Decreasing Metabolic Lability (Increasing Stability) A Aryl-OCO-NHAlkyl (Most Labile) B Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ A->B C Alkyl-OCO-N(endocyclic) B->C D Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) C->D E Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl D->E F Alkyl-OCO-NH₂ E->F G Cyclic Carbamates (Most Stable) F->G

Caption: Relationship between carbamate structure and metabolic stability.

This trend highlights that N-unsubstituted and cyclic carbamates are generally the most stable, while N-alkyl carbamates of phenols are the most susceptible to hydrolysis.[8][9] This knowledge allows for the rational design of carbamate derivatives with desired pharmacokinetic properties.

Carbamates as Peptide Bond Isosteres

The carbamate linkage is a widely used bioisostere for the amide bond in peptidomimetic drug design.[1][2] While structurally similar, carbamates offer a crucial advantage: they are significantly more resistant to cleavage by proteases.[3] This property is invaluable for developing peptide-based drugs with improved in vivo stability and oral bioavailability.[2][3]

G Amide Amide Bond -C(=O)-NH- Protease Proteolytic Enzymes Amide->Protease Susceptible to Cleavage Carbamate Carbamate Isostere -O-C(=O)-NH- Carbamate->Protease Resistant to Cleavage

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3-hydroxyphenyl)carbamate (MHPC) is a primary metabolite of the herbicide phenmedipham.[1][2][3] Its detection and quantification are crucial for environmental monitoring, food safety assessment, and in understanding the metabolic fate of its parent compound. This document provides detailed application notes and protocols for the analytical determination of this compound in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Method Performance

The selection of an analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics for the analysis of carbamates, including what can be expected for this compound.

Table 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

ParameterTypical Performance for Carbamates
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.8 µg/L
Limit of Quantification (LOQ)~1.0 µg/L
Accuracy (% Recovery)79% - 109%
Precision (%RSD)< 10%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterTypical Performance for Carbamates
Linearity (r²)> 0.996
Limit of Detection (LOD)0.05 - 5.0 µg/kg
Limit of Quantification (LOQ)0.1 - 10 µg/kg
Accuracy (% Recovery)72% - 118.4%
Precision (%RSD)< 20%

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Performance for Carbamates (with derivatization)
Linearity (r²)> 0.998
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)~3 ng/mL
Accuracy (% Recovery)97% - 103%
Precision (%RSD)< 5.0%

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.

Protocol:

  • Homogenization: Homogenize a representative 10-15 g sample. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid for better stability of some carbamates).

    • Add internal standards if required.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove residual water). C18 sorbent can be included for samples with high-fat content.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Collect the supernatant.

    • The extract can be directly analyzed by LC-MS/MS or can be solvent-exchanged for GC-MS analysis. For HPLC-FLD, the extract may need to be evaporated and reconstituted in the mobile phase.

HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)

This method is highly sensitive and selective for N-methylcarbamates.

Protocol:

  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with methanol and water.

    • Flow Rate: 0.8 - 1.5 mL/min.

    • Injection Volume: 10 - 400 µL.

    • Column Temperature: 35 - 40 °C.

  • Post-Column Derivatization:

    • Hydrolysis: The column effluent is mixed with a sodium hydroxide solution (e.g., 0.05 N NaOH) and passed through a reaction coil at an elevated temperature (e.g., 95-100 °C) to hydrolyze the carbamate to methylamine.

    • Derivatization: The hydrolyzed effluent is then mixed with a solution of o-phthalaldehyde (OPA) and a thiol-containing reagent like 2-mercaptoethanol. This reaction forms a highly fluorescent derivative.

  • Fluorescence Detection:

    • Excitation Wavelength: ~330-340 nm.

    • Emission Wavelength: ~450-465 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity and is suitable for complex matrices.

Protocol:

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile or methanol, both typically containing 0.1% formic acid to enhance ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 2 - 10 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion for MHPC (C₈H₉NO₃): [M+H]⁺ = 168.1 m/z.

    • Product Ions: Specific product ions need to be determined by direct infusion of a standard solution. Common losses for carbamates include the carbamoyl group.

    • Collision Energy and other MS parameters: Optimize by infusing a standard solution of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of carbamates often requires a derivatization step to improve thermal stability and volatility.

Protocol:

  • Derivatization: A derivatization step, such as silylation or methylation, is typically required. For example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the hydroxyl group.

  • GC Conditions:

    • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Inlet: Split/splitless injector.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from matrix components.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Scan Type: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Visualizations

G Metabolic Pathway of Phenmedipham Phenmedipham Phenmedipham MHPC This compound (MHPC) Phenmedipham->MHPC Hydrolysis Aminophenol m-Aminophenol MHPC->Aminophenol Further Degradation

Caption: Metabolic degradation pathway of Phenmedipham to MHPC.

G QuEChERS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenization 1. Homogenize Sample (10-15g) AddSolvent 2. Add Acetonitrile & Internal Standard Homogenization->AddSolvent AddSalts 3. Add QuEChERS Salts AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 TransferAliquot 6. Transfer Acetonitrile Layer Centrifuge1->TransferAliquot AddDSPE 7. Add d-SPE Sorbent TransferAliquot->AddDSPE Vortex 8. Vortex AddDSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 FinalExtract 10. Collect Supernatant for Analysis Centrifuge2->FinalExtract

Caption: General workflow for QuEChERS sample preparation.

G HPLC with Post-Column Derivatization Workflow Injector Sample Injection HPLC_Column HPLC Column (C8 or C18) Injector->HPLC_Column Hydrolysis Post-Column Reactor: Hydrolysis (NaOH, Heat) HPLC_Column->Hydrolysis Derivatization Mixing Tee: Derivatization (OPA) Hydrolysis->Derivatization Detector Fluorescence Detector Derivatization->Detector Data Data Acquisition Detector->Data

References

Application Note & Protocol: HPLC Analysis of N-Methylcarbamates via EPA Method 531.1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcarbamates are a class of pesticides widely used in agriculture to protect crops from insect damage.[1] Due to their potential for neurotoxic effects and their mobility in soil, there is significant concern about their presence in drinking water sources.[2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods for monitoring these compounds to ensure public safety. EPA Method 531.1 provides a robust and sensitive procedure for the determination of N-methylcarbamoyloximes and N-methylcarbamates in groundwater and finished drinking water.[1][3]

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection.[4] The carbamates are separated on a reverse-phase HPLC column.[1][3] Following separation, the eluted compounds are hydrolyzed with sodium hydroxide at an elevated temperature to form methylamine.[1][3] The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to create a highly fluorescent derivative, which is detected by a fluorescence detector.[1][3] This post-column derivatization technique provides enhanced sensitivity and selectivity for the analysis of these thermally unstable and polar compounds.[4]

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are crucial for accurate analysis.

  • Collection: Grab samples should be collected in amber glass containers to protect the light-sensitive analytes from degradation.[3]

  • Dechlorination: If the water sample contains residual chlorine, it must be dechlorinated by adding 80 mg of sodium thiosulfate per liter of sample.[4]

  • Preservation: For certain analytes like oxamyl, 3-hydroxycarbofuran, aldicarb sulfoxide, and carbaryl, the sample must be preserved by adjusting the pH to approximately 3 with a monochloroacetic acid buffer.[4] Samples should be stored at 4°C and protected from light from the time of collection until analysis.[3] The maximum holding time for preserved samples is 28 days.[4]

Sample Preparation

A direct aqueous injection method is employed.

  • Allow the preserved water sample to warm to room temperature.

  • Filter the sample through a 0.45 µm filter prior to injection to remove any particulate matter.

  • An aliquot of the filtered sample (typically 200-400 µL) is then directly injected into the HPLC system.[1][3]

HPLC and Post-Column Derivatization Conditions

The following tables outline the typical instrumental parameters for the HPLC analysis of N-methylcarbamates according to EPA Method 531.1.

Table 1: HPLC Operating Conditions

ParameterValue
Column C18 or C8 Reverse-Phase, e.g., 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Methanol and Water
Gradient Program Start with a higher aqueous percentage and gradually increase the organic phase percentage over the run. A typical program might be a linear gradient from 10-15% methanol to 80-100% methanol over 25-40 minutes.
Flow Rate 0.8 - 1.5 mL/min
Injection Volume 200 - 400 µL
Column Temperature 30 - 40 °C

Table 2: Post-Column Derivatization System Parameters

ParameterValue
Reagent 1 0.05 N Sodium Hydroxide (NaOH)
Reagent 2 o-Phthalaldehyde (OPA) and 2-Mercaptoethanol in a borate buffer
Hydrolysis Reactor Temperature 95 - 100 °C
Reagent Flow Rates Typically 0.3 mL/min for each reagent
Fluorescence Detector Excitation: ~330-340 nm, Emission: ~450-465 nm

Quantitative Data

The following tables provide representative quantitative data for the analysis of common N-methylcarbamates using EPA Method 531.1.

Table 3: Analyte Retention Times and Estimated Detection Limits

AnalyteRetention Time (min)Estimated Detection Limit (µg/L)
Aldicarb Sulfoxide15.02.0
Aldicarb Sulfone15.32.0
OxamylNot specified2.0
MethomylNot specified0.5
3-HydroxycarbofuranNot specified2.0
AldicarbNot specified1.0
CarbofuranNot specified1.5
CarbarylNot specified2.0
MethiocarbNot specified4.0

Data adapted from a vendor application note based on EPA Method 531.1.[1]

Quality Control

A stringent quality control (QC) protocol is necessary to ensure the reliability of the analytical data.

Table 4: Quality Control Parameters and Acceptance Criteria

QC ParameterDescriptionFrequencyAcceptance Criteria
Initial Demonstration of Capability Analysis of four to seven replicates of a Laboratory Fortified Blank to demonstrate precision and accuracy.Before analyzing any samples.To be defined by the laboratory's quality system.
Laboratory Reagent Blank (LRB) An aliquot of reagent water treated exactly as a sample. Used to assess contamination.One per analysis batch.No detection of target analytes above the Method Detection Limit (MDL).
Laboratory Fortified Blank (LFB) An aliquot of reagent water spiked with known concentrations of analytes.One per analysis batch.Recovery should be within laboratory-established control limits.
Laboratory Fortified Sample Matrix (LFSM) A field sample spiked with known concentrations of analytes. Used to assess matrix effects.One per analysis batch.Recovery should be within laboratory-established control limits.
Method Detection Limit (MDL) Determination A statistical determination of the lowest concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.Performed initially and as required.To be determined according to 40 CFR Part 136, Appendix B.[4]
Calibration Verification Analysis of a calibration standard to verify the initial calibration.At the beginning and end of each analysis batch and after every 10 samples.Response should be within a specified percentage of the initial calibration response.

Visualizations

The following diagrams illustrate the key workflows in the HPLC analysis of N-methylcarbamates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_pcd Post-Column Derivatization cluster_detection Detection & Data Analysis Sample_Collection Sample Collection (Amber Glass) Dechlorination Dechlorination (Sodium Thiosulfate) Sample_Collection->Dechlorination If chlorinated Preservation Preservation (pH 3 Buffer) Dechlorination->Preservation Filtration Filtration (0.45 µm) Preservation->Filtration Injection Direct Aqueous Injection (200-400 µL) Filtration->Injection Separation Reverse-Phase HPLC (C18 Column) Injection->Separation Hydrolysis Hydrolysis (NaOH, 95°C) Separation->Hydrolysis Derivatization Derivatization (OPA/2-Mercaptoethanol) Hydrolysis->Derivatization Fluorescence_Detection Fluorescence Detection (Ex: 330nm, Em: 465nm) Derivatization->Fluorescence_Detection Data_Analysis Data Analysis Fluorescence_Detection->Data_Analysis

Caption: Experimental workflow for EPA Method 531.1.

post_column_derivatization Eluted_Carbamate Eluted N-Methylcarbamate from HPLC Column Hydrolysis_Step Hydrolysis Reaction (Reactor 1) Eluted_Carbamate->Hydrolysis_Step Methylamine Methylamine Hydrolysis_Step->Methylamine Derivatization_Step Derivatization Reaction (Reactor 2) Methylamine->Derivatization_Step Fluorescent_Product Highly Fluorescent Product Derivatization_Step->Fluorescent_Product To_Detector To Fluorescence Detector Fluorescent_Product->To_Detector NaOH 0.05 N NaOH (95°C) NaOH->Hydrolysis_Step OPA OPA / 2-Mercaptoethanol OPA->Derivatization_Step

Caption: Post-column derivatization reaction pathway.

References

Application Note: High-Sensitivity Analysis of Derivatized Carbamate Insecticides by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate insecticides are widely used in agriculture to protect crops from pest damage. However, their potential toxicity necessitates sensitive and reliable analytical methods for their detection in various matrices, including food and environmental samples. Due to their thermal lability, direct analysis of many carbamate insecticides by gas chromatography (GC) is challenging, often leading to decomposition in the hot injector.[1][2] Derivatization is a crucial step to enhance the thermal stability and volatility of these compounds, enabling robust and reproducible analysis by GC coupled with tandem mass spectrometry (GC-MS/MS).[1]

This application note provides a detailed protocol for the analysis of derivatized carbamate insecticides using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by in-port flash methylation and GC-MS/MS detection. This approach offers high sensitivity, selectivity, and confirmation capabilities in a single injection.[1]

Experimental Protocols

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of sample matrices.[3][4] This protocol is optimized for food matrices such as fruits and vegetables.

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Securely cap the tube and shake vigorously for 1 minute.

  • Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing PSA and MgSO₄.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract, ready for derivatization and GC-MS/MS analysis.

Derivatization: In-Port Flash Methylation

This protocol utilizes an in-port derivatization technique where the carbamates are methylated upon injection into the hot GC inlet. This is achieved by reconstituting the dried sample extract in a methylating agent.

Materials:

  • Final extract from the QuEChERS procedure

  • MethElute™ (0.2 M Trimethylanilinium Hydroxide in Methanol) or a similar methylation agent.

  • Methanol

  • Nitrogen evaporator

Procedure:

  • Take a 500 µL aliquot of the final QuEChERS extract and evaporate it to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the dried residue in 100 µL of a 1:1 (v/v) solution of MethElute™ and methanol.[1]

  • Vortex the sample for 10 seconds. The sample is now ready for injection into the GC-MS/MS.

GC-MS/MS Instrumental Analysis

The following are typical instrument conditions. These may need to be optimized for the specific instrument and target analytes.

GC System:

  • Column: SGE BPX-50 (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness[1]

  • Injector: Split/Splitless

  • Injector Temperature: 250 °C[1]

  • Injection Mode: Split (10:1 ratio)[1]

  • Injection Volume: 2 µL[1]

  • Carrier Gas: Helium

  • Column Flow: 1.2 mL/min[1]

  • Oven Temperature Program: 70 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 6 min)[1]

MS/MS System:

  • Ion Source Temperature: 250 °C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the analysis of several derivatized carbamate insecticides. The derivatization process, typically methylation, results in a different precursor ion for the MS/MS analysis than the parent carbamate.

Carbamate (Parent)Derivatized Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Carbofuran235178149
Carbaryl215158127
Propoxur22312693
Methiocarb239169154
Aldicarb20411689
Oxamyl23310578
Methomyl17610458
Note: The precursor and product ions are indicative and should be optimized for the specific derivatized compound on the instrument in use.
ParameterCarbofuranCarbarylPropoxurMethiocarb
Linearity (R²) >0.995>0.995>0.996>0.994
LOD (µg/kg) 0.50.80.61.0
LOQ (µg/kg) 1.52.52.03.0
Recovery (%) 85-10588-11090-10882-102
RSD (%) <10<12<10<15
Note: These values are representative and can vary depending on the matrix, instrumentation, and specific method validation.

Visualizations

GCMSMS_Workflow Sample 1. Sample Homogenization (e.g., Fruits, Vegetables) Extraction 2. QuEChERS Extraction (Acetonitrile) Sample->Extraction Add ACN SaltingOut 3. Salting Out & Centrifugation (MgSO4, NaCl) Extraction->SaltingOut Add Salts dSPE 4. Dispersive SPE Cleanup (PSA, MgSO4) SaltingOut->dSPE Transfer Supernatant Evaporation 5. Solvent Evaporation (Nitrogen Stream) dSPE->Evaporation Transfer Clean Extract Derivatization 6. Reconstitution & Derivatization (MethElute™) Evaporation->Derivatization Reconstitute Dried Residue Injection 7. GC-MS/MS Injection (In-Port Flash Methylation) Derivatization->Injection Inject Sample Analysis 8. Data Acquisition & Analysis (MRM Mode) Injection->Analysis Separation & Detection

Caption: Workflow for GC-MS/MS analysis of derivatized carbamates.

Conclusion

The combination of QuEChERS sample preparation with in-port flash methylation derivatization provides a robust, sensitive, and effective method for the routine analysis of carbamate insecticide residues by GC-MS/MS. This approach overcomes the analytical challenges associated with the thermal instability of these compounds, allowing for reliable quantification and confirmation in complex matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of food safety, environmental monitoring, and toxicology.

References

Application Notes and Protocols for the NMR Spectral Analysis of Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl (3-hydroxyphenyl)carbamate, a significant metabolite of the herbicide Phenmedipham. The provided protocols outline the standardized procedures for sample preparation and spectral acquisition, ensuring data reproducibility and accuracy for researchers in drug development and metabolic studies.

Chemical Structure
Chemical structure of this compound

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below is based on predicted values, as experimental spectra are not publicly available.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1H-OH
~8.5 - 9.5Singlet (broad)1H-NH
~7.15Triplet1HAr-H (C5-H)
~7.05Singlet1HAr-H (C2-H)
~6.85Doublet1HAr-H (C6-H)
~6.55Doublet1HAr-H (C4-H)
~3.70Singlet3H-OCH₃

Note: The chemical shifts for the -OH and -NH protons are highly dependent on the solvent and concentration and may vary significantly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule. The data below is based on predicted values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~157.5C=O
~155.0C3
~140.0C1
~130.0C5
~115.5C6
~111.0C4
~107.0C2
~52.5-OCH₃

Experimental Protocols

The following protocols are generalized procedures for obtaining high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will affect the chemical shifts of labile protons (-OH, -NH).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortexing: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer: Carefully transfer the clear solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for chemical shift calibration (0 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm).

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (e.g., from -10 to 230 ppm).

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS) to 0 ppm. If no internal standard is used, the residual solvent peak can be used as a secondary reference.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and processing NMR spectral data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Integration reference->analyze final_data final_data analyze->final_data Final Spectral Data

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Application Note: Methyl (3-hydroxyphenyl)carbamate as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl (3-hydroxyphenyl)carbamate is a carbamate ester that serves as a crucial reference standard in the environmental monitoring of carbamate pesticides and their degradation products. As a known environmental transformation product of the herbicide Phenmedipham, its presence in soil and water samples can be an indicator of pesticide contamination.[1] The use of a certified reference standard is paramount for accurate quantification and to ensure the validity of analytical results in testing and calibration laboratories, adhering to standards such as ISO 17025.[2][3] This document provides detailed protocols for the use of this compound as a reference standard in environmental analysis, primarily focusing on liquid chromatography-based methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for method development, including solvent selection, sample preparation, and chromatographic separation.

PropertyValueReference
Chemical Formula C₈H₉NO₃[2][3]
Molecular Weight 167.16 g/mol [4][5]
CAS Number 13683-89-1[3][4][5]
Melting Point 94-96 °C[5]
Boiling Point 249.8 °C at 760 mmHg[5]
logP 1.64[5]
Water Solubility Data not readily available, but the hydroxyl group suggests some polarity.
Appearance Solid[5]

Environmental Fate and Significance

Carbamate pesticides, once introduced into the environment, are subject to various fate and transport processes including leaching, adsorption, runoff, volatilization, and degradation through biotic and abiotic pathways.[6][7] The degradation of carbamates in soil and water is influenced by factors such as pH, temperature, moisture, and microbial activity.[8] Hydrolysis is a primary degradation pathway for carbamates.[6][8] As a metabolite of Phenmedipham, the detection of this compound can provide insights into the environmental persistence and breakdown of the parent herbicide.

Application: Quantitative Analysis of Environmental Samples

This compound is primarily used as a reference standard for the calibration of analytical instruments and for the fortification of blank samples to determine method recovery and performance. The following protocols are based on established methodologies for carbamate analysis, such as U.S. EPA Method 531.2, which are suitable for the detection of polar, thermally labile compounds like this compound.[9][10]

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound.

Materials:

  • This compound reference standard (≥95% purity)[4]

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Stock Standard Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

    • Stopper the flask and invert several times to ensure complete dissolution and mixing.

    • This stock solution should be stored at ≤ 4°C in the dark.

  • Working Standard Preparation (e.g., 1 µg/mL):

    • Pipette 1 mL of the 100 µg/mL stock standard into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • This working standard can be used to prepare calibration standards.

  • Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the working standard with a suitable solvent (e.g., methanol or mobile phase). Typical concentration ranges for environmental analysis are from 0.1 to 50 µg/L.

Protocol 2: Analysis of Water Samples by HPLC with Post-Column Derivatization and Fluorescence Detection (Adapted from EPA Method 531.2)

This method is highly sensitive and selective for N-methylcarbamates.[9][10]

1. Sample Preparation:

  • Collect water samples in amber glass bottles and store at 4°C.

  • If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate).

  • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

2. Solid-Phase Extraction (SPE) - for pre-concentration:

  • Condition a C18 SPE cartridge with methanol followed by reagent water.

  • Pass a known volume of the filtered water sample (e.g., 250-500 mL) through the cartridge at a slow flow rate.

  • Wash the cartridge with reagent water to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen.

  • Elute the analyte with a small volume of methanol or acetonitrile.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase or methanol.

3. HPLC Conditions:

ParameterSetting
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Methanol and Water
Flow Rate 1.0 mL/min
Injection Volume 10-100 µL
Column Temperature 30-40 °C

4. Post-Column Derivatization:

  • Hydrolysis: The column effluent is mixed with a sodium hydroxide solution at an elevated temperature to hydrolyze the carbamate to an amine.

  • Derivatization: The hydrolyzed effluent is then mixed with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.

5. Fluorescence Detection:

  • Excitation Wavelength: ~340 nm

  • Emission Wavelength: ~455 nm

6. Quantification:

  • Generate a calibration curve by injecting the prepared calibration standards.

  • Inject the prepared sample extracts.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Analysis of Water and Soil Samples by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity and is a powerful tool for the analysis of trace environmental contaminants.[11][12]

1. Sample Preparation:

  • Water Samples: Follow the SPE procedure described in Protocol 2.

  • Soil Samples (QuEChERS-based extraction):

    • Weigh a known amount of homogenized soil (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add a known volume of water and acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for cleanup.

    • Perform dispersive SPE (d-SPE) cleanup by adding the supernatant to a tube containing cleanup sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Centrifuge and filter the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

ParameterSetting
Column C18 or similar reverse-phase column
Mobile Phase Gradient of Acetonitrile/Methanol and Water with additives like formic acid or ammonium formate
Flow Rate 0.2-0.5 mL/min
Injection Volume 5-20 µL
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

3. MRM Transitions for this compound:

  • The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. A potential precursor ion in positive mode would be the protonated molecule [M+H]⁺.

4. Quantification:

  • Generate a matrix-matched calibration curve to compensate for matrix effects.

  • Inject the prepared sample extracts.

  • Quantify the analyte based on the peak area of the specific MRM transition.

Visualizations

Environmental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_standard Reference Standard Usage Sample_Collection Sample Collection (Water/Soil) Filtration Filtration (Water) Sample_Collection->Filtration Extraction Extraction (SPE or QuEChERS) Filtration->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Detection Detection (FLD or MS/MS) LC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (vs. Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting Standard_Prep Standard Solution Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Calibration_Curve->Quantification

Caption: Workflow for environmental analysis using a reference standard.

Environmental_Fate_of_Carbamates cluster_processes Environmental Processes Parent_Carbamate Parent Carbamate Pesticide (e.g., Phenmedipham) Environment Environment (Soil, Water) Parent_Carbamate->Environment Application Leaching Leaching Environment->Leaching Runoff Runoff Environment->Runoff Adsorption Adsorption Environment->Adsorption Volatilization Volatilization Environment->Volatilization Degradation Degradation (Biotic & Abiotic) Environment->Degradation Metabolite Metabolite (e.g., Methyl (3-hydroxyphenyl)carbamate) Degradation->Metabolite Further_Degradation Further Degradation Products Metabolite->Further_Degradation

Caption: Conceptual environmental fate of carbamate pesticides.

References

Application Notes and Protocols: Methyl (3-hydroxyphenyl)carbamate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3-hydroxyphenyl)carbamate is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring both a carbamate group and a phenolic hydroxyl group, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.[1] The carbamate moiety is a key structural motif found in numerous approved drugs and is often integral to their therapeutic efficacy. This document provides detailed application notes and experimental protocols relevant to the use of this compound in the development of pharmaceuticals, with a primary focus on its role as a precursor to cholinesterase inhibitors.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in pharmaceutical synthesis.

PropertyValueReference
CAS Number 13683-89-1[2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Melting Point 94-96 °C[2]
Boiling Point 249.8 °C at 760 mmHg[2]
XLogP3 1.7[3]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]

Application in Drug Synthesis: Precursor to Rivastigmine

This compound and its analogs are key intermediates in the synthesis of Rivastigmine, a carbamate-based cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[4][5] The general synthetic strategy involves the modification of the phenolic hydroxyl group and subsequent introduction of the N-ethyl-N-methylcarbamoyl moiety.

Synthetic Workflow for Rivastigmine Analogs

The following diagram illustrates a generalized workflow for the synthesis of Rivastigmine and its analogs, highlighting the central role of a 3-hydroxyphenyl intermediate.

G cluster_0 Starting Material cluster_1 Key Synthetic Steps cluster_2 Final Product Start This compound or related 3-aminophenol derivative Step1 Protection/Activation of Phenolic -OH Start->Step1 Chemical Modification Step2 Introduction of the Side Chain (e.g., via reductive amination) Step1->Step2 Intermediate Formation Step3 Carbamoylation Step2->Step3 Intermediate Formation End Rivastigmine or Analog Step3->End Final Synthesis

Caption: Generalized synthetic workflow for Rivastigmine analogs.

Experimental Protocols

Protocol 1: Synthesis of a Rivastigmine Precursor from a 3-Hydroxyphenyl Derivative

This protocol outlines a general method for the synthesis of a key intermediate for Rivastigmine, adapted from procedures described for related compounds.[4][5]

Objective: To synthesize 3-(1-(dimethylamino)ethyl)phenol, a key precursor for Rivastigmine.

Materials:

  • 1-(3-hydroxyphenyl)ethanone

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-(3-hydroxyphenyl)ethanone (1 equivalent) and dimethylamine hydrochloride (1.5 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl until the pH is acidic.

  • Stir for an additional 30 minutes.

  • Basify the mixture with 2M NaOH until the pH is alkaline.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-(1-(dimethylamino)ethyl)phenol.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds derived from this compound against acetylcholinesterase, based on the Ellman's method.[6][7]

Objective: To determine the IC₅₀ value of a test compound for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes or other sources

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., Rivastigmine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 20 µL of each test compound dilution.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution to each well.

  • Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Signaling Pathway: Cholinesterase Inhibition

Carbamates like Rivastigmine act as pseudo-irreversible inhibitors of cholinesterases (both acetylcholinesterase and butyrylcholinesterase).[8] The carbamate moiety is transferred to a serine residue in the active site of the enzyme, rendering it inactive. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Carbamate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Increased_ACh Increased ACh in Synapse ACh->Increased_ACh Accumulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inactive_AChE Carbamoylated AChE (Inactive) AChE->Inactive_AChE Forms Enhanced_Signal Enhanced Cholinergic Signaling Receptor->Enhanced_Signal Leads to Carbamate This compound Derivative (e.g., Rivastigmine) Carbamate->AChE Inhibits Increased_ACh->Receptor Prolonged Binding

Caption: Mechanism of cholinesterase inhibition by carbamates.

Quantitative Data for Rivastigmine and Analogs

While specific biological activity data for this compound itself is not extensively reported, it serves as a critical scaffold for highly active cholinesterase inhibitors. The following table summarizes the inhibitory activity of Rivastigmine, a prominent drug synthesized from a related precursor.

CompoundTargetIC₅₀ (nM)SpeciesReference
RivastigmineAcetylcholinesterase (AChE)430Human[9]
RivastigmineButyrylcholinesterase (BuChE)39Human[9]

Note: The data presented is for a derivative, highlighting the pharmaceutical potential of the this compound scaffold.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical development, particularly in the synthesis of cholinesterase inhibitors for the treatment of neurodegenerative diseases. Its utility as a precursor for potent drugs like Rivastigmine underscores its importance in medicinal chemistry. The provided protocols and data serve as a foundational guide for researchers and scientists working in this area, facilitating the exploration of new derivatives and the optimization of synthetic routes.

References

Application Notes and Protocols for the Enzymatic Degradation of Carbamate Pesticides by Microbial Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate pesticides are a widely used class of acetylcholinesterase inhibitors employed in agriculture to control a broad spectrum of pests.[1][2] However, their persistence in the environment and potential toxicity to non-target organisms necessitate effective remediation strategies.[3] Microbial degradation, particularly through the action of specialized hydrolases, presents a promising and environmentally friendly approach for the detoxification of carbamate-contaminated sites.[4] These enzymes catalyze the initial and critical step in the breakdown of carbamates, typically through the hydrolysis of the carbamate ester or amide linkage.[5][6] This document provides detailed application notes and experimental protocols for researchers and scientists working on the enzymatic degradation of carbamate pesticides.

Microbial Hydrolases for Carbamate Degradation

Several microbial hydrolases have been identified and characterized for their ability to degrade carbamate pesticides. These enzymes, often belonging to the esterase or amidase families, exhibit varying substrate specificities and catalytic efficiencies.[2][5] Key examples include Carbaryl hydrolase (CH), Carbofuran hydrolase (CaH), and other N-methylcarbamate hydrolases.[1][5][7]

Key Microbial Hydrolases and Their Sources
EnzymeGeneSource OrganismTarget CarbamatesReference
Methylcarbamate Hydrolase (MCD)mcdAchromobacter sp.Carbofuran, Carbaryl[5]
Carbaryl Hydrolase (CehA)cehARhizobium sp. AC100Carbaryl, Carbofuran, Oxamyl[5][8]
Carbaryl Hydrolase (CahA)cahAArthrobacter sp. RC100Carbaryl[5]
Carbofuran Hydrolase (CfdJ)cfdJSphingobium sp.Carbofuran, Isoprocarb, Propoxur[5][9]
Carbaryl Hydrolase (McbA)mcbAPseudomonas sp. C5ppCarbaryl[5]
Methomyl Hydrolase (AmeH)ameHAminobacter aminovorans MDW-2Methomyl[10]

Quantitative Data on Enzyme Activity

The efficiency of enzymatic degradation is influenced by factors such as substrate specificity, temperature, and pH. The following tables summarize key quantitative data for selected carbamate hydrolases.

Substrate Specificity of Carbamate Hydrolases
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
Carbamate Hydrolase from Pseudomonas sp. 50432 Carbofuran16--[11][12]
Carbaryl12--[11][12]
Carbaryl Hydrolase (CH) from Pseudomonas sp. C5pp Carbaryl98 - 111--[5]
N-(methoxycarbonyl)-DL-alanine hydrolase activity of hog kidney acylase N-(methoxycarbonyl)-DL-alanine8200--[13]
N-(methoxycarbonyl)-DL-alanine hydrolase activity of acetylcholinesterase N-(methoxycarbonyl)-DL-alanine68000--[13]

Note: '-' indicates data not available in the cited sources.

Optimal Conditions for Carbamate Hydrolase Activity
EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Reference
Carbamate HydrolasePseudomonas sp. 504328.537[11][12]
Carbamate KinaseThermococcus barophilusAlkaline (9.8-11.8)80[14]
Carbamate KinaseThermococcus sibiricusAlkaline (9.8-11.8)80[14]
Cellulase (for comparison)Bacillus sp. FW27.0 - 7.540 - 50[15]
β-glucosidase (for comparison)Recombinant in P. pastoris5.050[15]

Experimental Protocols

Protocol 1: Isolation of Carbamate-Degrading Bacteria from Soil

This protocol describes the enrichment and isolation of bacteria capable of utilizing a carbamate pesticide as a sole source of carbon or nitrogen.[16][17]

Materials:

  • Soil sample with a history of pesticide application.

  • Minimal Salt Medium (MSM).

  • Carbamate pesticide (e.g., Carbaryl or Carbofuran).

  • Sterile distilled water.

  • Petri dishes and flasks.

  • Incubator shaker.

Procedure:

  • Enrichment Culture:

    • Prepare MSM. For carbon source screening, omit any carbon source and add the target carbamate pesticide (e.g., 50-100 mg/L). For nitrogen source screening, use a carbon source like glucose and replace the nitrogen source with the carbamate pesticide.

    • Add 1 gram of soil to 100 mL of the prepared MSM in a 250 mL flask.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with the carbamate pesticide and incubate under the same conditions for another 7 days. Repeat this step 2-3 times to enrich for carbamate-degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare MSM agar plates containing the carbamate pesticide as the sole carbon or nitrogen source.

    • Serially dilute the final enrichment culture in sterile distilled water.

    • Spread 100 µL of each dilution onto the MSM agar plates.

    • Incubate the plates at 30°C for 5-7 days until distinct colonies appear.

    • Pick individual colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Verification of Degradation:

    • Inoculate the pure isolates into liquid MSM containing the carbamate pesticide.

    • Monitor the degradation of the pesticide over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification of Carbamate Hydrolase

This protocol outlines a general procedure for the purification of a soluble carbamate hydrolase from a bacterial cell lysate using a combination of chromatography techniques.[11][18]

Materials:

  • Bacterial cell pellet expressing the carbamate hydrolase.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).

  • Lysozyme, DNase I.

  • Chromatography system (e.g., FPLC or AKTA).

  • Anion-exchange column (e.g., DEAE-Sepharose).

  • Gel-filtration column (e.g., Sephacryl S-200).

  • Hydrophobic-interaction column (e.g., Phenyl-Sepharose).

  • Bradford reagent for protein quantification.

  • SDS-PAGE reagents and equipment.

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer.

    • Add lysozyme and DNase I and incubate on ice.

    • Disrupt the cells using sonication or a French press.

    • Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. Collect the supernatant (crude extract).

  • Anion-Exchange Chromatography:

    • Equilibrate the anion-exchange column with the appropriate buffer.

    • Load the crude extract onto the column.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the buffer).

    • Collect fractions and assay for carbamate hydrolase activity. Pool the active fractions.

  • Hydrophobic-Interaction Chromatography:

    • Adjust the salt concentration of the pooled active fractions to a high level (e.g., 1 M ammonium sulfate).

    • Equilibrate the hydrophobic-interaction column with a high-salt buffer.

    • Load the sample onto the column.

    • Elute the bound proteins with a decreasing salt gradient.

    • Collect fractions, assay for activity, and pool the active fractions.

  • Gel-Filtration Chromatography:

    • Concentrate the pooled active fractions.

    • Equilibrate the gel-filtration column with a suitable buffer.

    • Load the concentrated sample onto the column.

    • Elute with the equilibration buffer. The proteins will separate based on their molecular size.

    • Collect fractions and assay for activity. Pool the fractions containing the purified enzyme.

  • Purity Analysis:

    • Assess the purity of the final enzyme preparation by SDS-PAGE. A single band should be observed.

    • Determine the protein concentration using the Bradford assay.

Protocol 3: Enzyme Assay for Carbamate Hydrolase Activity

This spectrophotometric assay is used to determine the activity of carbamate hydrolase by measuring the formation of the hydrolysis product (e.g., 1-naphthol from carbaryl).[19][20]

Materials:

  • Purified carbamate hydrolase.

  • Carbamate substrate stock solution (e.g., carbaryl in methanol).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5).

  • Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Reaction Setup:

    • Set the spectrophotometer to the appropriate wavelength for detecting the product (e.g., 256 nm for some carbamate hydrolysis products) and the temperature to the enzyme's optimum (e.g., 37°C).[20]

    • In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and the carbamate substrate at a known concentration.

    • Incubate the mixture in the spectrophotometer to reach the desired temperature.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette and mix quickly.

    • Immediately start recording the change in absorbance over time.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculation of Enzyme Activity:

    • Plot the absorbance values against time.

    • Determine the initial linear rate of the reaction (ΔA/min).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette.

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 4: Immobilization of Hydrolases on a Solid Support

Enzyme immobilization can enhance stability and allow for reusability. This protocol provides a general method for covalent attachment of an enzyme to a solid support.[4][21][22]

Materials:

  • Purified hydrolase.

  • Solid support (e.g., agarose beads, chitin, or magnetic beads) with functional groups (e.g., epoxy or aldehyde).

  • Coupling buffer (e.g., phosphate buffer, pH 7.0).

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.0).

  • Washing buffers.

Procedure:

  • Support Activation (if necessary):

    • If the support is not pre-activated, treat it with a chemical agent (e.g., glutaraldehyde for amino-functionalized supports) to introduce reactive groups.

  • Enzyme Immobilization:

    • Wash the solid support with the coupling buffer.

    • Prepare a solution of the purified hydrolase in the coupling buffer.

    • Mix the enzyme solution with the activated support material.

    • Incubate the mixture with gentle shaking for a specified time (e.g., 12-24 hours) at a low temperature (e.g., 4°C) to allow for covalent bond formation.

  • Blocking of Unreacted Sites:

    • After incubation, separate the support material from the enzyme solution by centrifugation or magnetic separation.

    • Add the blocking solution to the support and incubate for a few hours to block any remaining reactive groups on the support surface.

  • Washing:

    • Wash the immobilized enzyme preparation extensively with washing buffers (e.g., high salt buffer followed by a low salt buffer) to remove any non-covalently bound enzyme.

  • Activity Assay of Immobilized Enzyme:

    • Perform an enzyme activity assay similar to Protocol 3, but with the immobilized enzyme. The substrate solution is added to the immobilized enzyme, and the reaction is monitored by taking samples of the supernatant over time.

Signaling Pathways and Experimental Workflows

Visual representations of the degradation pathways and experimental workflows can aid in understanding the complex biological processes.

carbaryl_degradation_pathway Carbaryl Carbaryl Naphthol 1-Naphthol Carbaryl->Naphthol Carbaryl Hydrolase (CH) Methylamine Methylamine + CO2 Carbaryl->Methylamine Carbaryl Hydrolase (CH) Dihydroxynaphthalene 1,2-Dihydroxynaphthalene Naphthol->Dihydroxynaphthalene 1-Naphthol Hydroxylase RingCleavageProduct Ring Cleavage Product Dihydroxynaphthalene->RingCleavageProduct Dioxygenase CentralMetabolism Central Metabolism (TCA Cycle) RingCleavageProduct->CentralMetabolism

Caption: Metabolic pathway for the microbial degradation of Carbaryl.

carbofuran_degradation_pathway Carbofuran Carbofuran CarbofuranPhenol Carbofuran Phenol Carbofuran->CarbofuranPhenol Carbofuran Hydrolase (CaH) HydroxyCarbofuran 3-Hydroxycarbofuran Carbofuran->HydroxyCarbofuran Hydroxylation (Fungal) Methylamine Methylamine + CO2 Carbofuran->Methylamine Carbofuran Hydrolase (CaH) FurtherDegradation Further Degradation CarbofuranPhenol->FurtherDegradation KetoCarbofuran 3-Ketocarbofuran HydroxyCarbofuran->KetoCarbofuran Oxidation (Fungal) KetoCarbofuran->FurtherDegradation

Caption: Microbial degradation pathways of Carbofuran.

experimental_workflow cluster_isolation Isolation and Screening cluster_characterization Enzyme Characterization cluster_application Bioremediation Application SoilSample Soil Sample Collection Enrichment Enrichment Culture SoilSample->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Screening Screening for Degradation Isolation->Screening CellCulture Bacterial Cell Culture Screening->CellCulture Purification Enzyme Purification CellCulture->Purification ActivityAssay Enzyme Activity Assay Purification->ActivityAssay Kinetics Kinetic Analysis ActivityAssay->Kinetics Immobilization Enzyme Immobilization Kinetics->Immobilization Bioreactor Bioreactor Studies Immobilization->Bioreactor

Caption: Experimental workflow for studying carbamate degradation.

References

Application Notes and Protocols for the Preparation of N-Aryl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-aryl carbamates are a pivotal structural motif in medicinal chemistry, agrochemicals, and materials science. Their utility as key intermediates, protecting groups, and bioactive molecules necessitates robust and versatile synthetic methodologies.[1][2][3] This document provides detailed application notes and experimental protocols for several key methods used in the preparation of N-aryl carbamate derivatives, including both classical rearrangement reactions and modern metal-catalyzed cross-coupling strategies.

Palladium-Catalyzed Synthesis from Aryl Halides/Triflates

The palladium-catalyzed cross-coupling of aryl halides or triflates with a source of carbamate anion or its synthetic equivalent represents a powerful and versatile method for the formation of N-aryl carbamates.[1][4] The Buchwald-Hartwig amination protocol, in particular, has been adapted for this transformation, offering high efficiency and broad substrate scope.[5][6][7]

Application Notes:

This one-pot methodology allows for the synthesis of a wide range of N-aryl carbamates from readily available aryl chlorides and triflates by trapping in situ generated aryl isocyanates with alcohols.[1][4] The use of aryl triflates can expand the substrate scope, especially for sterically hindered substrates.[4] This method is tolerant of various functional groups on the aryl halide, including esters and amides.[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Sodium cyanate (NaOCN) (2.0 mmol)

  • Alcohol (ROH) (1.2 mmol)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • Ligand (e.g., L1, a biarylphosphine ligand) (0.036 mmol, 3.6 mol%)

  • Triethylamine (NEt₃) (0.25 mmol)

  • Toluene (2 mL)

Procedure:

  • In a glovebox, a vial is charged with Pd₂(dba)₃ and the phosphine ligand.

  • Toluene is added, and the mixture is preheated at 120 °C for 3 minutes.

  • To a separate reaction vessel, add the aryl halide or triflate, sodium cyanate, and a magnetic stir bar.

  • The vessel is sealed, and the atmosphere is replaced with argon.

  • The alcohol, triethylamine, and the preheated catalyst solution are added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 90-120 °C) for the specified time (typically 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Quantitative Data Summary:
Aryl Halide/TriflateAlcoholCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
2,4-dimethoxy-5-chloropyrimidineMethanolPd₂(dba)₃ / L1120-86[1]
4-chlorobenzonitrilen-ButanolPd₂(dba)₃ / L1120-92[1]
4-tert-butylphenyl triflateBenzyl alcoholPd₂(dba)₃ / L190-85[1]
4-chlorotoluenetert-ButanolPd₂(dba)₃ / L1110-72[4]

Workflow for Palladium-Catalyzed N-Aryl Carbamate Synthesis

G Workflow for Palladium-Catalyzed N-Aryl Carbamate Synthesis cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction and Workup catalyst_prep Preheat Pd₂(dba)₃ and Ligand in Toluene addition Add Alcohol, Base, and Catalyst Solution catalyst_prep->addition reactants Charge Aryl Halide/Triflate and NaOCN atmosphere Inert Atmosphere (Argon) reactants->atmosphere atmosphere->addition heating Heat and Stir addition->heating workup Cool, Dilute, and Filter heating->workup purification Concentrate and Purify workup->purification product product purification->product N-Aryl Carbamate

A schematic overview of the palladium-catalyzed synthesis of N-aryl carbamates.

Copper-Catalyzed Synthesis (Ullmann-Type Coupling)

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides an alternative to palladium-based methods for C-N bond formation.[8][9][10] This approach is often cost-effective and can be suitable for large-scale synthesis.

Application Notes:

Copper-catalyzed methods can be used to couple aryl halides with primary carbamates.[9] The choice of ligand is crucial for the success of these reactions, with ligands such as 2-(2,6-dimethylphenylamino)-2-oxoacetic acid showing good efficacy.[11] The reaction conditions are typically harsher than palladium-catalyzed methods, often requiring higher temperatures.[10]

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

Materials:

  • Aryl halide (1.0 mmol)

  • Primary carbamate (e.g., ethyl carbamate) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., 2-(2,6-dimethylphenylamino)-2-oxoacetic acid) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent (e.g., DMF or DMSO) (2 mL)

Procedure:

  • To a reaction tube, add the aryl halide, primary carbamate, CuI, ligand, and potassium carbonate.

  • The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • The solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 110-130 °C) with vigorous stirring for the specified duration (typically 24-48 hours).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data Summary:
Aryl HalideCarbamateCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
1-Iodo-4-nitrobenzeneEthyl carbamateCuI / Ligand1102492[11]
2-BromopyridineMethyl carbamateCuI / Ligand1303685[11]
1,2,3-triiodo-5-nitrobenzeneEthyl carbamateCuI / Ligand1001295[9]

Logical Flow of Ullmann-Type N-Aryl Carbamate Synthesis

G Logical Flow of Ullmann-Type N-Aryl Carbamate Synthesis start Start reactants Combine Aryl Halide, Carbamate, CuI, Ligand, Base start->reactants solvent Add Solvent reactants->solvent heating Heat under Inert Atmosphere solvent->heating workup Aqueous Workup and Extraction heating->workup purification Purification (Chromatography) workup->purification product N-Aryl Carbamate purification->product end End product->end

A flowchart illustrating the key stages of a copper-catalyzed N-arylation reaction.

Curtius Rearrangement

The Curtius rearrangement is a classic thermal or photochemical decomposition of an acyl azide to an isocyanate, which can be trapped in situ with an alcohol to yield a carbamate.[12][13][14] This method is particularly useful for converting carboxylic acids into N-aryl carbamates with the loss of one carbon atom.

Application Notes:

This rearrangement proceeds with retention of configuration at the migrating group.[13] It is a valuable tool in the synthesis of complex molecules and has been applied in the synthesis of bioactive compounds.[15][16] The acyl azide intermediate can be prepared from the corresponding carboxylic acid.[14]

Experimental Protocol: Synthesis of N-Aryl Carbamates via Curtius Rearrangement

Step 1: Formation of Acyl Azide Materials:

  • Aryl carboxylic acid (1.0 mmol)

  • Thionyl chloride (SOCl₂) (1.2 mmol)

  • DMF (catalytic amount)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Acetone/Water solvent mixture

Procedure:

  • The aryl carboxylic acid is converted to its acyl chloride by refluxing with thionyl chloride and a catalytic amount of DMF. The excess thionyl chloride is removed under reduced pressure.

  • The crude acyl chloride is dissolved in acetone and added dropwise to a cooled (0 °C) aqueous solution of sodium azide.

  • The reaction is stirred for 1-2 hours at 0 °C.

  • The acyl azide is typically extracted with a cold organic solvent (e.g., toluene) and used immediately in the next step without extensive purification due to its potentially explosive nature.

Step 2: Curtius Rearrangement and Carbamate Formation Materials:

  • Acyl azide solution from Step 1

  • Alcohol (ROH) (excess)

  • Inert solvent (e.g., toluene)

Procedure:

  • The solution of the acyl azide is added to the alcohol, which also serves as the trapping agent and can be used as a solvent.

  • The mixture is heated to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases (usually 1-3 hours).

  • The reaction mixture is cooled, and the excess alcohol and solvent are removed under reduced pressure.

  • The resulting crude N-aryl carbamate is purified by recrystallization or column chromatography.

Quantitative Data Summary:
Carboxylic AcidAlcoholConditionsYield (%)Reference
Benzoic acidBenzyl alcoholReflux in tolueneHigh[15]
4-Chlorobenzoic acidtert-ButanolDPPA, Et₃N, reflux75[15]
3-Nitrobenzoic acidEthanolHeat in ethanolGood[13]

Curtius Rearrangement Pathway to N-Aryl Carbamates

G Curtius Rearrangement Pathway carboxylic_acid Aryl Carboxylic Acid acyl_chloride Acyl Chloride carboxylic_acid->acyl_chloride SOCl₂ acyl_azide Acyl Azide acyl_chloride->acyl_azide NaN₃ isocyanate Aryl Isocyanate acyl_azide->isocyanate Heat, -N₂ carbamate N-Aryl Carbamate isocyanate->carbamate + ROH G Hofmann Rearrangement Workflow amide Aryl Amide n_bromoamide N-Bromoamide Intermediate amide->n_bromoamide NBA, Base isocyanate Aryl Isocyanate n_bromoamide->isocyanate Rearrangement carbamate N-Aryl Carbamate isocyanate->carbamate Methanol G Catalytic Lossen Rearrangement hydroxamic_acid Hydroxamic Acid activated_ester O-Sulfonylated Intermediate hydroxamic_acid->activated_ester ArSO₂Cl, Base isocyanate Isocyanate activated_ester->isocyanate Rearrangement carbamate Carbamate isocyanate->carbamate + ROH nmi NMI nmi->isocyanate Catalyzes

References

Troubleshooting & Optimization

Methyl (3-hydroxyphenyl)carbamate Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Methyl (3-hydroxyphenyl)carbamate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, like other carbamates, is through hydrolysis of the carbamate ester linkage.[1][2] This reaction is catalyzed by both acidic and basic conditions, with a significantly faster rate observed under alkaline (high pH) conditions.[1] The hydrolysis results in the formation of 3-aminophenol and methanol, with the release of carbon dioxide.

Furthermore, as this compound is a known degradation product of the herbicide Phenmedipham, its degradation can be understood in the context of Phenmedipham's breakdown. The hydrolysis of Phenmedipham yields this compound and m-toluidine.[1][3]

Q2: What are the optimal storage conditions to ensure the stability of this compound?

A2: To maintain the integrity and stability of this compound, proper storage is crucial. Based on general guidelines for carbamate standards, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of chemical degradation.
Light Store in the dark (e.g., in an amber vial)Protects the compound from potential photodegradation.
Moisture Store in a dry environment, ideally in a desiccator with a desiccant.Minimizes hydrolysis of the carbamate linkage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation.
Container Tightly sealed, non-reactive container (e.g., glass vial with a PTFE-lined cap).Prevents contamination and exposure to air and moisture.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on pH. As a degradation product of Phenmedipham, its stability profile is expected to be similar. Carbamates are generally more stable in acidic to neutral conditions and degrade rapidly under alkaline conditions.[1] For every unit increase in pH, the rate of hydrolysis can increase significantly.[1]

The following table, based on data for the parent compound Phenmedipham, provides an estimate of the hydrolysis half-life (DT50) at different pH levels.

pH LevelApproximate Half-Life (DT50) at 22°C
570 days
724 hours
910 minutes

Data is for Phenmedipham and serves as an estimate for this compound.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in stability studies.

This can manifest as high variability between replicate experiments or a faster-than-expected degradation of the compound.

Potential Cause Troubleshooting Step
Improper Storage Verify that the compound and its solutions are stored under the recommended conditions (see FAQ 2). Ensure containers are properly sealed.
Contaminated Solvents or Reagents Use high-purity (e.g., HPLC-grade) solvents and freshly prepared buffers for all experiments.
Incorrect pH of Solutions Measure and confirm the pH of all buffer solutions before use. Buffer capacity may degrade over time.
Inaccurate Concentration of Stock Solutions Prepare stock solutions fresh and verify their concentration using a validated analytical method.
Cross-Contamination Ensure thorough cleaning of all glassware and equipment between experiments.
Issue 2: Problems during HPLC analysis of this compound.

Common issues include peak tailing, ghost peaks, and retention time shifts.

Potential Cause Troubleshooting Step
Peak Tailing - Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds, a lower pH can improve peak shape. - Check for active sites on the column. Consider using a column with end-capping or adding a competing base to the mobile phase.
Ghost Peaks - Clean the injector and sample loop to remove any carryover from previous injections. - Ensure the purity of the solvents and mobile phase additives.
Retention Time Shifts - Check for leaks in the HPLC system. - Ensure the mobile phase composition is accurate and consistent. Premixing the mobile phase can sometimes improve reproducibility. - Verify that the column is properly equilibrated before each injection. - Ensure the column temperature is stable and consistent.
Poor Resolution - Optimize the mobile phase composition (e.g., organic-to-aqueous ratio, buffer concentration). - Consider a column with a different stationary phase or a smaller particle size for higher efficiency.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

Objective: To assess the degradation of this compound under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Preparation of Degradation Solutions:

    • Acidic Hydrolysis: Add a specific volume of the stock solution to a solution of 0.1 M HCl.

    • Neutral Hydrolysis: Add a specific volume of the stock solution to HPLC-grade water or a neutral buffer (e.g., phosphate buffer, pH 7).

    • Basic Hydrolysis: Add a specific volume of the stock solution to a solution of 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life under each condition.

Protocol 2: Photostability Study

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound solution (in a photochemically inert solvent)

  • Photostability chamber with a light source capable of emitting both UV and visible light (as per ICH Q1B guidelines)

  • Control samples wrapped in aluminum foil (dark control)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Exposure: Place the sample and a dark control in the photostability chamber.

  • Irradiation: Expose the samples to a specified light intensity for a defined duration.

  • Sampling and Analysis: At various time points, analyze the exposed and dark control samples by HPLC to determine the extent of degradation.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.

Visualizations

Hydrolysis_Degradation_Pathway cluster_products Degradation Products MHC This compound H2O + H₂O AP 3-Aminophenol H2O->AP Hydrolysis Conditions Acidic or Basic Conditions MeOH Methanol CO2 Carbon Dioxide Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Stock Prepare Stock Solution of this compound Acid Acidic Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Neutral Neutral Hydrolysis Stock->Neutral Oxidation Oxidative Stress Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Sampling Time-point Sampling & Neutralization (if applicable) Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Quantify Parent & Detect Degradants) Sampling->HPLC Kinetics Determine Degradation Kinetics & Half-life HPLC->Kinetics Pathway Identify Degradation Products & Propose Pathway HPLC->Pathway

References

Technical Support Center: Synthesis of Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Methyl (3-hydroxyphenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely used and efficient method is the reaction of 3-aminophenol with methyl chloroformate in the presence of a base. A reported yield for this reaction is as high as 94.8% when using potassium hydrogencarbonate as the base in a water and ethyl acetate solvent system.

Q2: What are the potential side reactions that can occur during the synthesis?

A2: Due to the presence of two nucleophilic sites on 3-aminophenol (the amino group and the hydroxyl group), two major side reactions can occur:

  • Formation of a dicarbamate: Both the amino and hydroxyl groups react with methyl chloroformate.

  • Formation of a carbonate-carbamate mixed product: The amino group forms a carbamate, and the hydroxyl group forms a carbonate.

Q3: How can I minimize the formation of side products?

A3: To favor the desired N-acylation and minimize side products, consider the following:

  • Controlled addition of methyl chloroformate: Add the methyl chloroformate slowly and at a low temperature to control the exothermic reaction and improve selectivity.

  • Choice of base: A mild base like potassium hydrogencarbonate is effective. Stronger bases might deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

  • Reaction temperature: Maintain a low to ambient temperature during the addition of methyl chloroformate.

Q4: What are the best methods for purifying the final product?

A4: The most common purification techniques for this compound are:

  • Extraction: To remove water-soluble impurities and byproducts.

  • Recrystallization: To obtain a highly pure solid product. Suitable solvents for recrystallization should be chosen based on the principle that the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[1][2]

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-aminophenol) is consumed. - Verify the quality and reactivity of the methyl chloroformate, as it can degrade over time.
Side Reactions - Control the rate of addition of methyl chloroformate; a slow, dropwise addition is recommended. - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of methyl chloroformate to enhance selectivity for N-acylation. - Use a slight excess of 3-aminophenol to ensure the complete consumption of the more reactive methyl chloroformate.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate. - When washing the organic layer, use saturated brine to minimize the loss of product into the aqueous phase. - During recrystallization, avoid using an excessive amount of solvent, as this can lead to a significant portion of the product remaining in the mother liquor. Cool the solution slowly to maximize crystal formation.[1][2]
Impure Starting Materials - Use pure 3-aminophenol and methyl chloroformate. Impurities in the starting materials can lead to the formation of unwanted byproducts and lower the yield of the desired product.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Prevention and Removal
Unreacted 3-Aminophenol Can be detected by TLC, HPLC, or NMR spectroscopy.- Ensure complete reaction by monitoring with TLC. - Can be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl) to protonate the basic amino group and extract it into the aqueous layer.
Dicarbamate Side Product Higher molecular weight impurity, can be identified by Mass Spectrometry, HPLC, and NMR.- Slow and controlled addition of methyl chloroformate at low temperature. - Use of a slight excess of 3-aminophenol. - Can be separated from the desired product by column chromatography or careful recrystallization.
Carbonate-Carbamate Side Product Higher molecular weight impurity, identifiable by Mass Spectrometry, HPLC, and NMR.- Similar prevention methods as for the dicarbamate. - Separation can be achieved through column chromatography or fractional recrystallization.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported high-yield synthesis.

Materials:

  • 3-Aminophenol

  • Methyl chloroformate

  • Potassium hydrogencarbonate (KHCO₃)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1 equivalent) and potassium hydrogencarbonate (1.5 equivalents) in a mixture of water and ethyl acetate (1:1 v/v).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the 3-aminophenol spot disappears.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture) to yield pure this compound.

Visualizations

Synthesis_of_Methyl_3_hydroxyphenyl_carbamate Methyl_chloroformate Methyl Chloroformate Methyl_chloroformate->Reaction_Node + EtOAc_H2O Ethyl Acetate / Water EtOAc_H2O->Reaction_Node Reaction_Conditions 0-5 °C to RT Product Product Reaction_Conditions->Product Reaction_Node->Reaction_Conditions KHCO3 KHCO3 KHCO3->Reaction_Node

Caption: Synthesis of this compound.

Side_Reactions Carbonate_Carbamate Carbonate-Carbamate Side Product 3-Aminophenol 3-Aminophenol 3-Aminophenol->Carbonate_Carbamate + Excess Methyl Chloroformate Dicarbamate Dicarbamate 3-Aminophenol->Dicarbamate + Excess Methyl Chloroformate

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Check_Conditions Review Reaction Conditions (Temp, Addition Rate) Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Check_Workup Analyze Workup Procedure Optimize_Workup Optimize Extraction and Purification Check_Workup->Optimize_Workup End End Optimize_Conditions->End Optimize_Workup->End Start Start Start->Check_Conditions Start->Check_Workup Check_Purity Check_Purity Purify_Reactants Purify_Reactants Check_Purity->Purify_Reactants Purify_Reactants->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing HPLC Separation of Carbamate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of carbamate pesticides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing separations and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing carbamate pesticides?

A1: A widely used method is based on reversed-phase HPLC with post-column derivatization followed by fluorescence detection, as outlined in U.S. EPA Method 531.1 and 531.2.[1][2][3] This method is favored for its sensitivity and selectivity, especially for N-methylcarbamates which are thermally unstable and not well-suited for gas chromatography.[1] The process involves separating the carbamates on a C8 or C18 column, followed by post-column hydrolysis with a strong base (like NaOH) to form methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a mercaptan (like 2-mercaptoethanol) to create a highly fluorescent derivative that can be detected with high sensitivity.[1][2]

Q2: Which type of HPLC column is best suited for carbamate pesticide separation?

A2: Reversed-phase C18 or C8 columns are the most common choices for carbamate pesticide analysis.[2][4] Several manufacturers offer columns specifically designed and tested for carbamate analysis, ensuring good resolution and peak shape for the compounds listed in regulatory methods.[3][5] For polar carbamates, an aqueous C18 column may provide better retention and separation. The choice between C18 and C8 often depends on the specific carbamates being analyzed and their hydrophobicity.

Q3: Can I use a UV detector for carbamate analysis?

A3: Yes, a UV detector can be used, but it is generally less sensitive than fluorescence detection with post-column derivatization or mass spectrometry (MS).[6][7][8] Many carbamates have a UV absorbance, typically at lower wavelengths around 190-220 nm.[6][9] However, for trace-level analysis in complex matrices like environmental or food samples, the sensitivity and selectivity of UV detection may not be sufficient.[8]

Q4: Is a gradient or isocratic elution better for separating a mix of carbamate pesticides?

A4: For a mixture of carbamates with varying polarities, a gradient elution is typically necessary to achieve a good separation within a reasonable timeframe.[2][10] A common gradient involves water and an organic modifier like methanol or acetonitrile, where the concentration of the organic solvent is increased over the course of the run.[2][11] This allows for the elution of both polar and non-polar carbamates with good peak shape and resolution.

Q5: What are the advantages of using LC-MS/MS for carbamate analysis?

A5: LC-MS/MS offers high sensitivity and selectivity, often eliminating the need for post-column derivatization.[12] It provides shorter analysis times and simpler operation compared to methods requiring post-column derivatization.[12] The high selectivity of MS/MS detection is particularly beneficial for complex sample matrices, as it minimizes interferences.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)

Q: My chromatogram shows significant peak tailing for some or all carbamate analytes. What are the potential causes and how can I fix it?

A: Peak tailing can compromise resolution and the accuracy of peak integration. Here are common causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the carbamate molecules, leading to tailing.

    • Solution: Use a well-endcapped column or a column with a polar-embedded phase. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can also help by ensuring the analyte is in a single ionic form.[7][13]

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.

    • Solution: Use a guard column to protect the analytical column.[7][14] If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[7] If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can lead to band broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length of all connections as short as possible.[13]

Q: I am observing peak fronting in my carbamate analysis. What could be the cause?

A: Peak fronting is less common than tailing but can also affect quantification. Potential causes include:

  • Sample Overload: Injecting too much sample mass or volume onto the column can saturate the stationary phase at the inlet, leading to a distorted peak shape.[15]

    • Solution: Dilute the sample and re-inject. If necessary, use a column with a larger internal diameter or a higher loading capacity.[7][15]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread and result in fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

G cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape (Tailing or Fronting) tailing Tailing Observed start->tailing fronting Fronting Observed start->fronting cause_tailing1 Secondary Silanol Interactions solution_tailing1 Use endcapped column Adjust mobile phase pH cause_tailing2 Column Contamination/ Degradation solution_tailing2 Use guard column Flush or replace column cause_tailing3 Extra-column Volume solution_tailing3 Use narrow ID tubing Minimize connection lengths cause_fronting1 Sample Overload solution_fronting1 Dilute sample Use higher capacity column cause_fronting2 Incompatible Injection Solvent solution_fronting2 Dissolve sample in mobile phase

Problem 2: Inconsistent Retention Times

Q: The retention times for my carbamate standards are shifting between injections. What should I investigate?

A: Retention time variability can make peak identification and quantification unreliable. Here are the common culprits:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing the mobile phase composition.[7]

    • Solution: Ensure the column is equilibrated for a sufficient time before starting the analysis. A stable baseline is a good indicator of equilibration.[7]

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile component (e.g., acetonitrile or methanol).[7]

    • Solution: Prepare fresh mobile phase daily and keep the mobile phase bottles capped to minimize evaporation.[7]

  • Pump and Flow Rate Issues: Leaks in the pump or check valves, or the presence of air bubbles in the system, can cause fluctuations in the flow rate.[7][16]

    • Solution: Check for leaks in the system, particularly around fittings. Degas the mobile phase to remove dissolved air and purge the pump to remove any air bubbles.[7]

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column heater is not used.

    • Solution: Use a column heater to maintain a constant temperature.[2]

G start Inconsistent Retention Times cause1 Inadequate Column Equilibration start->cause1 cause2 Mobile Phase Composition Changes start->cause2 cause3 Pump/Flow Rate Issues start->cause3 cause4 Temperature Fluctuations start->cause4 solution1 Increase equilibration time Ensure stable baseline cause1->solution1 solution2 Prepare fresh mobile phase Keep bottles capped cause2->solution2 solution3 Check for leaks Degas mobile phase Purge pump cause3->solution3 solution4 Use a column heater cause4->solution4

Problem 3: Baseline Issues (Noise, Drift, or Spikes)

Q: I'm experiencing a noisy or drifting baseline. What are the possible causes and solutions?

A: A stable baseline is crucial for accurate integration and achieving low detection limits.

  • Baseline Noise:

    • Causes: Air bubbles in the mobile phase or detector, loose electrical connections, detector lamp instability, pump pulsations, or a contaminated mobile phase or column.[17]

    • Solutions: Degas the mobile phase, check and tighten electrical connections, replace the detector lamp if necessary, ensure the pump's pulse dampener is working correctly, and use high-purity solvents.[17]

  • Baseline Drift:

    • Causes: Changes in mobile phase composition, temperature fluctuations in the column or detector, contamination in the system, or insufficient column equilibration.[17]

    • Solutions: Prepare fresh mobile phase, use a column heater and ensure the detector temperature is stable, clean the system, and allow for adequate column equilibration time.[17]

  • Baseline Spikes:

    • Causes: Air bubbles passing through the detector, particulates in the mobile phase or sample, or electrical interference.[17]

    • Solutions: Degas the mobile phase, filter the mobile phase and samples before use, and ensure the instrument is properly grounded.[17]

Experimental Protocols & Data

Example HPLC Method for Carbamate Analysis (Based on EPA Method 531.1)

This protocol is a generalized example and may require optimization for specific instruments and target analytes.

1. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Methanol (Binary Gradient)
Gradient Varies, a typical starting point is a linear gradient.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 37 °C
Injection Volume 10 - 400 µL

2. Post-Column Derivatization Conditions:

ParameterSetting
Reagent 1 (Hydrolysis) 0.05M NaOH solution at 0.3 mL/min
Reaction Conditions 1 20 seconds at 100 °C
Reagent 2 (Derivatization) OPA solution in 0.05M Borate buffer at 0.3 mL/min
Reaction Conditions 2 8 seconds

3. Fluorescence Detector Settings:

ParameterSetting
Excitation Wavelength 330 nm
Emission Wavelength 465 nm

Note: The specific gradient profile will need to be optimized based on the carbamates of interest to achieve adequate separation.[1][2]

Example Performance Data

The following table presents typical performance data that can be achieved with an optimized HPLC method for carbamate analysis.

CarbamateLimit of Detection (LOD) (ng/g or µg/L)Recovery (%)
Aldicarb4 - 572.02 - 92.02
Carbaryl0.003-
Carbofuran4 - 572.02 - 92.02
Methiocarb4 - 572.02 - 92.02
Methomyl--
Oxamyl--
Propoxur4 - 572.02 - 92.02

Data compiled from various sources. Actual performance will depend on the specific method, matrix, and instrumentation.[18][19]

Sample Preparation: Solid-Phase Extraction (SPE)

A common sample preparation technique for cleaning up and concentrating carbamates from water or food samples is Solid-Phase Extraction (SPE).

G start Sample step1 Condition SPE Cartridge (e.g., C18) start->step1 step2 Load Sample step1->step2 step3 Wash Cartridge (to remove interferences) step2->step3 step4 Elute Carbamates (with organic solvent) step3->step4 step5 Concentrate Eluate step4->step5 end Analysis by HPLC step5->end

References

Technical Support Center: Synthesis of Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl (3-hydroxyphenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding synthetic route for this compound?

A1: The most widely cited high-yield synthesis involves the reaction of 3-aminophenol (m-hydroxyaniline) with methyl chloroformate.[1] This method is favored for its directness and efficiency, with reported yields as high as 94.8% under optimized conditions.[1]

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: To achieve optimal results, it is crucial to control the following parameters:

  • Reaction Temperature: The formation of carbamates can be exothermic.[2] Maintaining a low and stable temperature is essential to prevent side reactions and decomposition of the product.[2]

  • Reagent Addition: Slow, dropwise addition of methyl chloroformate to the solution of 3-aminophenol is recommended to manage the reaction's exothermicity and prevent localized high concentrations of the acylating agent.

  • pH Control: The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. Maintaining the appropriate pH is critical for driving the reaction to completion and preventing unwanted side reactions.

  • Purity of Starting Materials: Using high-purity 3-aminophenol and methyl chloroformate is essential to avoid introducing impurities that can be difficult to remove from the final product.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: The primary side reactions of concern include:

  • O-acylation: The hydroxyl group of 3-aminophenol or the product can react with methyl chloroformate, leading to the formation of a carbonate byproduct. This is generally less favored than N-acylation under basic conditions but can occur.

  • Double Acylation: The nitrogen of the newly formed carbamate can be further acylated, though this is less common under controlled conditions.

  • N-alkylation: In some carbamate synthesis methods, N-alkylation of the product can occur, but this is less of a concern with the methyl chloroformate route.[3]

  • Decomposition: Elevated temperatures can lead to the decomposition of the reactants, intermediates, or the final carbamate product.[2]

Q4: How can I purify the crude this compound?

A4: Purification can typically be achieved through recrystallization.[4] A common procedure involves dissolving the crude product in a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane) and allowing it to cool slowly to form crystals. The purified product can then be isolated by filtration. Extraction with a suitable solvent like chloroform has also been noted as a purification method for methyl carbamates.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or incorrect stoichiometry.- Ensure the reaction is stirred for the recommended duration. - Verify the accuracy of reagent measurements. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side Reactions: Competing side reactions, such as O-acylation, may be consuming the starting materials.- Maintain a low reaction temperature (0-5 °C) during the addition of methyl chloroformate. - Ensure efficient stirring to prevent localized overheating.[2]
Loss during Work-up/Purification: The product may be lost during extraction or recrystallization steps.- Minimize the number of transfer steps. - Ensure the pH of the aqueous phase is appropriate during extraction to prevent the product from dissolving. - Optimize the solvent system for recrystallization to maximize recovery.
Impure Product (Multiple Spots on TLC) Presence of Starting Material: The reaction did not go to completion.- Increase the reaction time or consider a slight excess of methyl chloroformate.
Formation of Byproducts: Side reactions have occurred due to incorrect temperature or pH.- Review and optimize the reaction temperature and base used. - Isolate the main product through column chromatography or recrystallization.
Decomposition: The product may have decomposed during the reaction or work-up.- Avoid excessive heat during all stages of the synthesis and purification.[2]
Reaction Stalls (No Further Conversion Observed) Base Ineffectiveness: The base may not be strong enough or may have been consumed.- Ensure the chosen base is appropriate for the reaction conditions. - Verify that the correct molar equivalent of the base was added.
Poor Reagent Quality: The starting materials or solvents may be of low purity or contain water.- Use freshly opened or purified reagents and anhydrous solvents where necessary.
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can inhibit crystallization.- Attempt purification by column chromatography before recrystallization. - Try different solvent systems for recrystallization.
Residual Solvent: Traces of solvent may be preventing solidification.- Ensure the product is thoroughly dried under a high vacuum.

Data Presentation

Table 1: Factors Influencing Yield in Carbamate Synthesis

Parameter Condition Effect on Yield Reference
Reagents 3-Aminophenol + Methyl ChloroformateHigh (up to 94.8%)[1]
Base Potassium BicarbonateEffective for neutralizing HCl[1]
Cesium CarbonateUsed in three-component couplings to give high yields[3]
Solvent Ethyl Acetate / WaterBiphasic system, good for product separation[1]
Anhydrous DMFUsed in cesium carbonate mediated synthesis[3]
Temperature Low (0-5 °C)Minimizes side reactions and decomposition[2]
ElevatedCan lead to product decomposition and impurities[2]
Additive Tetrabutylammonium Iodide (TBAI)Suppresses N-alkylation in certain carbamate syntheses[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via Methyl Chloroformate

This protocol is based on the common synthetic route for forming carbamates from aminophenols.

Materials:

  • 3-Aminophenol (m-hydroxyaniline)

  • Methyl chloroformate

  • Potassium bicarbonate (or another suitable base like sodium carbonate)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.0 eq) and potassium bicarbonate (1.5 eq) in a mixture of ethyl acetate and water (e.g., a 1:1 ratio) at room temperature.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Reagent Addition: While stirring vigorously, add methyl chloroformate (1.1 eq) dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Visualizations

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3-Aminophenol and Base in Solvent B Cool to 0-5 °C A->B C Add Methyl Chloroformate (dropwise) B->C Maintain Temp < 5°C D Stir at Room Temperature (2-4 hours) C->D E Phase Separation D->E F Wash Organic Layer E->F G Dry & Concentrate F->G H Recrystallization G->H I Obtain Pure Product H->I Troubleshooting cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solution Corrective Actions Start Low Yield or Impure Product TLC Analyze Crude Mixture by TLC Start->TLC SM_Present Starting Material Present? TLC->SM_Present Byproducts Multiple Spots/ Byproducts? SM_Present->Byproducts No Incomplete Incomplete Reaction: - Increase reaction time - Check stoichiometry SM_Present->Incomplete Yes Temp Side Reactions: - Check/lower temperature - Slower reagent addition Byproducts->Temp Yes Purify Purification Issue: - Optimize recrystallization - Use column chromatography Byproducts->Purify No

References

Technical Support Center: Carbamate Extraction from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of carbamates from environmental samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of carbamates from various environmental matrices.

Problem / QuestionPossible CausesSuggested Solutions
Low Analyte Recovery
Why is my carbamate recovery unexpectedly low using Solid-Phase Extraction (SPE)?Improper Sorbent Selection: The chosen sorbent may not have the appropriate affinity for the target carbamates.[1][2] Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the carbamates from the sorbent.[1][2] Sample Overload: Exceeding the sorbent's capacity can lead to analyte breakthrough during sample loading. Flow Rate Too High: A high flow rate during sample loading or elution can prevent proper interaction between the analytes and the sorbent.[3] Drying of the Sorbent Bed: If the sorbent bed dries out before sample application, analyte retention can be compromised.[1]Optimize Sorbent: Select a sorbent with a suitable stationary phase for the polarity of the target carbamates. Increase Elution Strength: Use a stronger elution solvent or a mixture of solvents. For ion-exchange SPE, adjust the pH of the elution solvent to neutralize the analytes.[1] Reduce Sample Load: Decrease the sample volume or concentration, or use a larger SPE cartridge. Adjust Flow Rate: Maintain a slow and consistent flow rate during all steps of the SPE procedure.[3] Prevent Drying: Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps.[1]
My carbamate recovery is poor with the QuEChERS method. What could be wrong?Inappropriate Salt Concentration: Incorrect amounts of salts like magnesium sulfate can lead to incomplete phase separation and partitioning of carbamates. Degradation of Carbamates: Some carbamates are susceptible to degradation, which can be exacerbated by the matrix and extraction conditions. Suboptimal d-SPE Sorbent: The type and amount of dispersive SPE (d-SPE) sorbent may not effectively remove matrix interferences, leading to analyte loss or signal suppression.[4]Verify Salt Amounts: Ensure the correct type and amount of extraction salts are used according to the specific QuEChERS protocol (e.g., AOAC or EN). Use Buffered QuEChERS: For pH-sensitive carbamates, use a buffered QuEChERS method to maintain a stable pH during extraction. Optimize d-SPE: Test different d-SPE sorbents (e.g., PSA, C18, GCB) or combinations to achieve the best cleanup for your specific sample matrix.[5]
Why are my recovery rates inconsistent when using Liquid-Liquid Extraction (LLE)?Incomplete Phase Separation: Emulsions can form at the interface of the two liquid phases, trapping analytes and preventing complete separation. Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning the carbamates into the organic solvent.[2] Insufficient Shaking: Inadequate mixing of the two phases can result in poor extraction efficiency.Break Emulsions: Techniques to break emulsions include adding salt to the aqueous phase, centrifugation, or filtering through glass wool. Adjust pH: Optimize the pH of the aqueous sample to ensure the carbamates are in their neutral form for better partitioning into the organic solvent.[2] Ensure Thorough Mixing: Shake the separatory funnel vigorously for a sufficient amount of time to allow for efficient partitioning.
Matrix Effects
I'm observing significant signal suppression or enhancement in my LC-MS/MS analysis. How can I mitigate matrix effects?Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as the carbamates can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.[6][7][8][9] Insufficient Cleanup: The extraction and cleanup procedure may not be adequately removing interfering compounds from the sample extract.[10]Improve Sample Cleanup: Utilize more effective d-SPE sorbents in QuEChERS or add a solid-phase extraction (SPE) cleanup step after the initial extraction.[10] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for matrix effects.[11] Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for signal suppression or enhancement. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.
Contamination and Interferences
I'm seeing extraneous peaks in my chromatograms. What are the potential sources of contamination?Contaminated Solvents or Reagents: Impurities in the solvents, salts, or other reagents used in the extraction can introduce interfering peaks. Leachables from Plasticware: Phthalates and other compounds can leach from plastic tubes and pipette tips, especially when using organic solvents. Cross-Contamination: Carryover from previously analyzed samples can occur if glassware and equipment are not cleaned thoroughly.Use High-Purity Reagents: Employ HPLC-grade or higher purity solvents and reagents. Use Glassware: Whenever possible, use glass containers and pipettes to minimize leaching. If plasticware is necessary, ensure it is compatible with the solvents being used. Thoroughly Clean Equipment: Implement a rigorous cleaning protocol for all glassware and equipment between samples.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for carbamates in water samples?

A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used for water samples. SPE is often preferred due to its lower solvent consumption, higher sample throughput, and potential for automation. EPA Method 531.2, for example, utilizes direct aqueous injection for certain carbamates in drinking water.[12][13][14][15]

Q2: What is the QuEChERS method and why is it popular for food and soil samples?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[16] It is popular for complex matrices like food and soil because it is a multi-residue method that is fast, requires small amounts of solvent, and is effective at removing many matrix interferences.[16][17]

Q3: How do I choose the right d-SPE sorbent for my QuEChERS cleanup?

A3: The choice of d-SPE sorbent depends on the composition of your sample matrix.

  • PSA (Primary Secondary Amine) is used to remove organic acids, fatty acids, and sugars.

  • C18 (Octadecylsilane) is effective for removing nonpolar interferences like fats and waxes.

  • GCB (Graphitized Carbon Black) is used to remove pigments like chlorophyll and carotenoids, but it can also retain some planar pesticides.

Often, a combination of these sorbents is used to achieve optimal cleanup.[5]

Q4: What are the typical recovery rates I can expect for carbamate extraction?

A4: Recovery rates can vary depending on the carbamate, the extraction method, and the sample matrix. Generally, acceptable recovery rates are within the range of 70-120%.[18] For example, a modified QuEChERS method for 18 carbamates in soil reported recoveries between 64.7% and 104.7%.[19][20] A study on date palm fruits using QuEChERS found recoveries of 88-106%.[5]

Q5: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for carbamate analysis?

A5: LODs and LOQs are highly dependent on the analytical instrument (e.g., HPLC-UV, LC-MS/MS) and the method. For sensitive LC-MS/MS methods, LODs can be in the low µg/kg or ng/L range. For instance, a study on 15 carbamates reported LODs of 0.2–2.0 µg/kg and LOQs of 0.5–5.0 µg/kg.[11] Another study on carbamates in agricultural products reported LOQ values of less than 10 ppb.[21][22]

Data Presentation

Table 1: Comparison of Carbamate Extraction Methods

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Principle Partitioning between a solid sorbent and a liquid sample.Partitioning between two immiscible liquid phases.Acetonitrile extraction followed by salting out and dispersive SPE cleanup.
Common Matrices Water, beverages.Water, beverages.[23]Fruits, vegetables, soil, food products.[24][25]
Advantages Low solvent use, high throughput, potential for automation.Simple, well-established technique.Fast, easy, low solvent use, effective for complex matrices.[16]
Disadvantages Can be expensive, potential for sorbent variability.[26]Can be labor-intensive, uses large volumes of organic solvents, emulsion formation can be an issue.[27]Not always suitable for very polar carbamates, d-SPE may not remove all interferences.[4]

Table 2: Quantitative Performance Data for Selected Carbamate Extraction Methods

MethodMatrixCarbamate(s)Recovery (%)LODLOQ
QuEChERS-LC-MS/MSSoil18 Carbamates & Triazoles64.7 - 104.70.010 - 0.130 µg/kg-
QuEChERS-UHPLC-MS/MSDate Palm Fruits14 Carbamates88 - 1060.01 - 0.005 µg/kg0.003 - 0.04 µg/kg
QuEChERS-LC-MS/MSVarious Agricultural ProductsMultiple Carbamates--< 10 ppb
DLLME-MECJuice12 Carbamates78 - 1051 - 7 µg/L-
LC-MS/MSVarious Matrices15 Carbamates88.1 - 118.40.2 - 2.0 µg/kg0.5 - 5.0 µg/kg

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly instrument-dependent.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of Carbamates from Water
  • Cartridge Conditioning:

    • Wash the SPE cartridge (e.g., C18) with 5-10 mL of elution solvent (e.g., methanol or acetonitrile).

    • Equilibrate the cartridge with 5-10 mL of reagent water, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 100-500 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing:

    • Wash the cartridge with a small volume (e.g., 5 mL) of reagent water to remove any remaining water-soluble interferences.

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Elute the retained carbamates with a small volume (e.g., 2 x 5 mL) of an appropriate organic solvent (e.g., acetonitrile or methanol).

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for analysis.

Detailed Methodology for QuEChERS Extraction of Carbamates from Soil
  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[17]

    • If the soil is dry, add a specific amount of water to hydrate it and let it sit for a defined period (e.g., 30 minutes).[17]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[17]

    • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, and buffering salts).

    • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the phases.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., PSA and C18).

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube for 2 minutes.

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis by LC-MS/MS or GC-MS.

Visualizations

Caption: Solid-Phase Extraction (SPE) workflow for carbamates.

Caption: QuEChERS workflow for carbamate extraction.

References

preventing hydrolysis of carbamate esters during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of carbamate esters during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of carbamate esters?

A1: The hydrolysis of carbamate esters is primarily influenced by pH, temperature, and the chemical structure of the carbamate itself. Alkaline (basic) conditions significantly accelerate hydrolysis compared to acidic or neutral conditions.[1][2][3] Increased temperature also promotes hydrolysis.[4] Structurally, N-monosubstituted carbamates are generally less stable than N,N-disubstituted carbamates.[3][5]

Q2: What is the general mechanism of carbamate ester hydrolysis?

A2: Under basic conditions, hydrolysis can proceed through two main mechanisms: a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon (BAC2 mechanism), or an elimination-addition mechanism (E1cB) involving the deprotonation of the nitrogen atom, leading to the formation of an isocyanate intermediate.[1][2] The isocyanate then rapidly reacts with water to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide.[6] Under acidic conditions, the mechanism can involve protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3]

Q3: How does the substitution on the nitrogen atom affect the stability of carbamate esters?

A3: N,N-disubstituted carbamates are generally more stable towards hydrolysis than N-monosubstituted carbamates.[3][5] N-monosubstituted carbamates have a proton on the nitrogen that can be removed under basic conditions, facilitating the E1cB elimination-addition mechanism, which is often faster than the direct attack mechanism that N,N-disubstituted carbamates undergo.[2]

Q4: Are carbamate esters stable in acidic conditions?

A4: Generally, carbamate esters are more stable in acidic to neutral pH compared to alkaline conditions.[7] However, strong acidic conditions and elevated temperatures can still lead to hydrolysis.[3] The stability in acidic conditions is beneficial for certain applications, but it should not be assumed that all carbamate esters are completely stable in any acidic environment.

Troubleshooting Guides

Storage Stability Issues

Problem: My carbamate ester is degrading during storage, even when stored in a freezer.

Possible Cause Troubleshooting Steps
Presence of Moisture Even at low temperatures, moisture can cause hydrolysis. Store the compound in a desiccator containing a drying agent (e.g., silica gel, anhydrous magnesium sulfate).[8] For highly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-containing air.[8]
Inappropriate pH on Solid Support If the compound is adsorbed onto a solid support, the surface pH of the support could be contributing to degradation. Ensure the support is neutral or slightly acidic.
Photodegradation Some carbamates may be sensitive to light. Store samples in amber vials or other light-blocking containers to prevent photodegradation.
Thermal Cycling Frequent removal from and return to the freezer can cause temperature cycling and condensation, accelerating hydrolysis. Aliquot the sample into smaller quantities to avoid repeated freeze-thaw cycles of the entire batch.
Analytical Issues

Problem: I am observing degradation of my carbamate ester during HPLC or GC analysis.

Possible Cause Troubleshooting Steps
Thermal Degradation in GC Inlet Many carbamate esters are thermally labile and can degrade in the hot injector port of a gas chromatograph.[9] Lower the injector temperature if possible, or consider using a cooler on-column injection technique. HPLC is often a more suitable analytical method for carbamates.[9][10]
Hydrolysis in Basic Mobile Phase (HPLC) If using a mobile phase with a pH > 7, the carbamate ester can hydrolyze on the column or in the mobile phase reservoir. If possible, adjust the mobile phase to a neutral or slightly acidic pH. If a basic pH is required for separation, keep the analysis time short and consider cooling the autosampler and column.
On-Column Degradation (HPLC) The stationary phase itself can sometimes contribute to degradation, especially if it has exposed silanol groups that can act as catalysts. Use a well-end-capped column. If you suspect column-related degradation, try a different column chemistry.
Sample Matrix Effects Biological matrices can contain enzymes (e.g., esterases) that can degrade carbamate esters.[5] Ensure proper sample preparation to remove or inactivate these enzymes, such as protein precipitation followed by centrifugation.

Quantitative Data on Carbamate Ester Stability

The stability of carbamate esters is highly dependent on their structure, the pH, and the temperature. The following tables provide some examples of the hydrolysis half-lives for different carbamates under various conditions.

Table 1: Half-lives of N-substituted Carbamate Esters at 37°C

Carbamate StructurepHHalf-life (minutes)Reference
N-monosubstituted7.44 - 40[5]
N,N-disubstituted7.4Stable[5]

Table 2: Stability of Carbamate Pesticides in Spiked Blood Samples

CompoundStorage TemperatureSignificant Decrease from Initial ConcentrationReference
Carbaryl25°CAfter 7 days[11]
4°CAfter 7 days[11]
Carbofuran25°CAfter 7 days (fastest degradation)[11]
4°CAfter 7 days (fastest degradation)[11]
Propoxur25°CAfter 7 days[11]
4°CAfter 7 days[11]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of a Carbamate Ester

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a carbamate-containing drug substance under various stress conditions, as recommended by ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the carbamate ester at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[12]

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to the initial concentration with the mobile phase for HPLC analysis.[12]

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Incubate the solution at room temperature for 8 hours.

  • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute to the initial concentration with the mobile phase for HPLC analysis.[12]

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 48 hours.

  • At specified time points, withdraw an aliquot, dilute to the initial concentration with the mobile phase, and analyze.[12]

5. Thermal Degradation (Solid State):

  • Place a known amount of the solid carbamate ester in a controlled temperature oven at 70°C for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent to the initial concentration, and analyze.

6. Photostability Testing:

  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the samples at appropriate time points.

7. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

Protocol 2: HPLC Analysis of Carbamate Esters (Based on EPA Method 531.1)

This method is suitable for the analysis of N-methylcarbamates and involves post-column derivatization for fluorescence detection.[9][10]

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: Gradient elution with water and methanol.[10]

    • Example Gradient: Start with 85% water, linear gradient to 30% water over 40 minutes.[10]

  • Flow Rate: 0.8 mL/min.[10]

  • Column Temperature: 37°C.[10]

  • Injection Volume: 10 µL.[10]

2. Post-Column Derivatization System:

  • Reagent 1 (Hydrolysis): NaOH solution. The separated carbamates are hydrolyzed to methylamine.[9]

  • Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution. This reacts with the generated methylamine to form a highly fluorescent derivative.[9]

3. Fluorescence Detection:

  • Excitation Wavelength: 330 nm.[9][10]

  • Emission Wavelength: 465 nm.[10]

4. Procedure:

  • Prepare standards and samples in a suitable solvent (e.g., methanol).

  • Inject the samples into the HPLC system.

  • The carbamates are separated on the C18 column.

  • After elution from the column, the analytes are mixed with the NaOH solution in a reaction coil to induce hydrolysis.

  • The resulting methylamine is then mixed with the OPA/2-mercaptoethanol solution in a second reaction coil to form the fluorescent derivative.

  • The fluorescent product is detected by the fluorescence detector.

Visualizations

Hydrolysis_Pathway carbamate Carbamate Ester intermediate Isocyanate Intermediate carbamate->intermediate Base (E1cB) alcohol Alcohol/Phenol carbamate->alcohol Hydrolysis carbamic_acid Carbamic Acid (Unstable) intermediate->carbamic_acid + H2O amine Amine carbamic_acid->amine co2 Carbon Dioxide carbamic_acid->co2

Caption: Base-catalyzed hydrolysis pathway of a carbamate ester via an isocyanate intermediate.

Troubleshooting_Workflow start Carbamate Degradation Observed storage_or_analysis During Storage or Analysis? start->storage_or_analysis storage Storage Issue storage_or_analysis->storage Storage analysis Analysis Issue storage_or_analysis->analysis Analysis check_moisture Check for Moisture storage->check_moisture check_analytical_method HPLC or GC? analysis->check_analytical_method use_desiccator Use Desiccator / Inert Gas check_moisture->use_desiccator Yes check_temp Check Temperature check_moisture->check_temp No store_cold Store at -20°C or below check_temp->store_cold Inconsistent hplc HPLC Issue check_analytical_method->hplc HPLC gc GC Issue check_analytical_method->gc GC check_mobile_phase_ph Check Mobile Phase pH hplc->check_mobile_phase_ph check_injector_temp Check Injector Temperature gc->check_injector_temp adjust_ph Adjust to neutral/acidic pH check_mobile_phase_ph->adjust_ph Basic lower_temp Lower Injector Temp / Use HPLC check_injector_temp->lower_temp High

Caption: A troubleshooting workflow for identifying the cause of carbamate ester degradation.

References

Technical Support Center: Purification of Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl (3-hydroxyphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low or No Crystal Formation During Recrystallization

Potential CauseTroubleshooting Steps
Inappropriate Solvent System The chosen solvent may be too good or too poor. An ideal solvent should dissolve the compound when hot but not at room temperature. For this compound, consider solvent systems like ethyl acetate/heptane or methanol/water.[1][2]
Too Much Solvent Used Using an excessive amount of solvent will keep the compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very fine, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation Not Reached The solution may not be concentrated enough for crystals to form. Try evaporating some of the solvent to increase the concentration.
Absence of Nucleation Sites Crystal growth requires a starting point. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

Issue 2: Product Appears Oily or as a Goo During Purification

Potential CauseTroubleshooting Steps
Presence of Impurities Impurities can lower the melting point of the compound and inhibit crystallization. Consider pre-purification by another method, such as column chromatography or an acid-base extraction, to remove major impurities.
Compound is "oiling out" This happens when the solubility of the compound is exceeded at a temperature above its melting point. Re-heat the mixture to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to prevent it from oiling out upon cooling.
Residual Solvent The presence of a low-boiling point solvent from a previous step can interfere with crystallization. Ensure the crude product is thoroughly dried before attempting recrystallization.

Issue 3: Poor Separation or Overlapping Peaks in Column Chromatography

Potential CauseTroubleshooting Steps
Inappropriate Mobile Phase The polarity of the eluent may be too high or too low, resulting in either the compound sticking to the column or eluting too quickly with impurities. A common mobile phase for carbamates is a gradient of acetonitrile and water, often with a small amount of formic acid.[3][4] For flash chromatography, a mixture of ethyl acetate and hexane is a good starting point.
Column Overloading Too much sample applied to the column will lead to broad, poorly resolved peaks. Use an appropriate amount of sample for the column size.
Improper Column Packing An unevenly packed column will result in channeling and poor separation. Ensure the stationary phase is packed uniformly.
Compound Degradation on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral alumina as the stationary phase or adding a small amount of a neutralising agent like triethylamine to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for solid organic compounds like this compound are recrystallization, column chromatography (flash or HPLC), and acid-base extraction.[5]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: While specific data for this exact compound is limited, a good starting point for carbamates is a mixed solvent system. Ethyl acetate/hexane or ethyl acetate/heptane are commonly used, where the compound is dissolved in a minimum of hot ethyl acetate, and hexane or heptane is added as the anti-solvent until the solution becomes cloudy.[1][2] Another option to explore is chloroform.[5]

Q3: What are the expected purity and yield after purification?

A3: Commercially available this compound is typically offered at a purity of ≥95%.[6][7] A well-executed recrystallization of a related compound, methyl carbamate, from chloroform has been reported to yield a product with >99.9% purity and a recovery of over 92%.[5] The synthesis of this compound has been reported with a yield of up to 94.8%.[6]

Purification MethodTypical PurityTypical Yield
Recrystallization>99%80-95%
Column Chromatography>98%70-90%
Acid-Base ExtractionVariable (removes acidic/basic impurities)>90%

Q4: What are the potential impurities I should be aware of during the synthesis of this compound?

A4: this compound is commonly synthesized from 3-aminophenol and methyl chloroformate.[6] Potential impurities could include unreacted 3-aminophenol, di-substituted products (where the phenolic hydroxyl group also reacts), and byproducts from the decomposition of methyl chloroformate.

Q5: How can I monitor the purity of my product during the purification process?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For carbamates, a mobile phase of ethyl acetate and hexane is often suitable. High-Performance Liquid Chromatography (HPLC) can be used for more accurate quantitative analysis of purity.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, slowly add hexane dropwise with swirling until the solution remains faintly cloudy.

  • Cooling: Add a few drops of hot ethyl acetate to redissolve the cloudiness and then allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., a 20:80 mixture of ethyl acetate in hexane).

  • Column Packing: Pour the silica gel slurry into a glass column and allow the solvent to drain until it is level with the top of the silica.

  • Loading the Sample: Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction

This protocol is useful for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Washing with Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Drain the aqueous layer.

  • Washing with Acid: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities, such as unreacted 3-aminophenol. Drain the aqueous layer.

  • Washing with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter induce_crystallization Induce Crystallization (Add Anti-solvent) hot_filter->induce_crystallization cool Slow Cooling induce_crystallization->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities acidic_basic Acidic or Basic Impurities? check_impurities->acidic_basic Yes neutral Neutral Impurities? check_impurities->neutral No acid_base_extraction Perform Acid-Base Extraction acidic_basic->acid_base_extraction column_chromatography Perform Column Chromatography neutral->column_chromatography recrystallize Recrystallize with Different Solvent System neutral->recrystallize acid_base_extraction->check_impurities end High Purity Product column_chromatography->end recrystallize->end

Caption: Troubleshooting logic for improving the purity of this compound.

References

safety precautions and handling of Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl (3-hydroxyphenyl)carbamate. It includes safety precautions, handling procedures, and troubleshooting guides for common experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 13683-89-1), also known as MHPC or Methyl 3-hydroxycarbanilate, is a carbamate derivative.[1][2][3] It is primarily used as an intermediate in the synthesis of other chemical compounds, most notably the herbicide phenmedipham.[4][5] Due to its structure, it also finds application in the development of pharmaceuticals and other bioactive molecules.[6]

Q2: What are the main hazards associated with this compound?

According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[4][7] It may also cause respiratory irritation.[6][8] Some sources also indicate that it is suspected of causing cancer.[9][10]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE is crucial when working with this compound to minimize exposure. The following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[4][11]

  • Hand Protection: Appropriate chemical-resistant gloves.[4][11]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[11]

  • Respiratory Protection: If dusts are generated or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[11]

Q4: How should this compound be stored?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9][12] Keep it away from heat, sparks, and open flames.[9]

Q5: What should I do in case of accidental exposure?

Immediate action is necessary in case of exposure:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[13]

  • After skin contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[13]

  • After eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[13]

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[13]

Q6: How should I dispose of this compound waste?

Waste material must be disposed of in accordance with national and local regulations.[14] Do not let the product enter drains.[14] It should be disposed of in an approved waste disposal plant.[10][14]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C8H9NO3[2][3]
Molecular Weight 167.16 g/mol [2][3]
Melting Point 94-96 °C[15]
Boiling Point 249.8 °C at 760 mmHg[15]
Flash Point 104.9 °C[15]
Density 1.313 g/cm³[15]

Experimental Protocols

Synthesis of Phenmedipham using this compound (Two-Stage Carbamoylation Process)

This protocol outlines the synthesis of the herbicide phenmedipham from this compound.

Materials:

  • This compound

  • m-Tolyl isocyanate

  • Anhydrous solvent (e.g., ethyl acetate, isobutylacetate)[5]

  • Organic base (e.g., triethylamine) (optional, for catalysis)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a reaction vessel, dissolve this compound in a suitable anhydrous solvent like ethyl acetate.[5]

  • While stirring, add m-tolyl isocyanate to the solution. The reaction can be carried out at a temperature between 20°C and 120°C.[4]

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the phenmedipham product will precipitate out of the solution, especially upon cooling.[4]

  • Collect the precipitated product by filtration.

  • Wash the product with a cold solvent to remove any unreacted starting materials and byproducts.

  • Dry the final product under vacuum.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound, particularly in synthesis reactions.

Issue 1: Low Yield or Incomplete Reaction in Phenmedipham Synthesis

Possible Cause Troubleshooting Step
Moisture in the reaction: Isocyanates are highly reactive towards water, which can lead to the formation of unwanted urea byproducts and consumption of the starting material.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Store this compound and m-tolyl isocyanate under dry conditions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure reagents: The purity of starting materials is crucial for high yields.Verify the purity of this compound and m-tolyl isocyanate using appropriate analytical techniques (e.g., NMR, melting point). Purify the starting materials if necessary.
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.Carefully calculate and measure the molar equivalents of both reactants. A slight excess of the isocyanate may sometimes be used to ensure complete conversion of the carbamate.
Inadequate reaction temperature or time: The reaction may be too slow at lower temperatures or may not have been allowed to run to completion.Optimize the reaction temperature. While the reaction can proceed at room temperature, gentle heating might be necessary. Monitor the reaction over time to determine the point of completion.[9]

Issue 2: Difficulty in Handling this compound as a Solid

Possible Cause Troubleshooting Step
Hygroscopic nature: The compound may absorb moisture from the atmosphere, making it difficult to weigh and handle accurately.Handle the compound in a low-humidity environment, such as a glove box or a glove bag.[14] If a controlled environment is not available, work quickly and keep the container tightly sealed when not in use. For very sensitive reactions, consider drying the compound in a vacuum oven before use.
Static charge: Fine powders can be affected by static electricity, leading to weighing errors and loss of material.Use an anti-static gun or ionizer to neutralize static charge on the weighing vessel and spatula.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Methyl (3-hydroxyphenyl)carbamate in anhydrous solvent start->dissolve add_isocyanate Add m-Tolyl Isocyanate dissolve->add_isocyanate react React at 20-120°C add_isocyanate->react monitor Monitor Reaction (TLC/HPLC) react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of phenmedipham.

logical_relationship compound This compound hazards Hazards compound->hazards storage Storage compound->storage disposal Disposal compound->disposal experiments Experimental Use (e.g., Phenmedipham Synthesis) compound->experiments handling Safe Handling Procedures hazards->handling mitigated by ppe Personal Protective Equipment (PPE) handling->ppe troubleshooting Troubleshooting experiments->troubleshooting

Caption: Key safety and handling relationships for this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor aqueous solubility of carbamate compounds during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with carbamates.

Question: My carbamate compound is precipitating out of my aqueous buffer. What are the initial steps to address this?

Answer:

Precipitation of a carbamate compound from an aqueous buffer is a common issue stemming from its low solubility. Here is a step-by-step guide to troubleshoot this problem:

  • Verify the pH of Your Buffer: The solubility of many carbamates is pH-dependent. For instance, the stability of physostigmine is significantly affected by pH, with minimum degradation observed around pH 3.4 in anaerobic conditions.[1] Check if the pH of your buffer is optimal for your specific carbamate. For some carbamates, a slightly acidic environment may be preferable, while for others, neutral or slightly alkaline conditions might be better.[2][3] It's important to note that for neutral carbamates, altering the pH is unlikely to significantly increase solubility.

  • Gentle Heating and Sonication: In some cases, gentle warming of the solution to 37°C or brief sonication can help redissolve the precipitate. However, be cautious about the thermal stability of your compound, as excessive heat can lead to degradation.

  • Optimize the Final Concentration: It's possible that the concentration of your carbamate in the final working solution exceeds its solubility limit in the aqueous buffer. Try preparing a more dilute solution to see if the precipitation issue is resolved.

  • Review Your Dilution Procedure: If you are using a stock solution in an organic solvent like DMSO, the way you dilute it into the aqueous buffer is critical. Rapidly adding the stock solution can cause the compound to "crash out." Try adding the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer to ensure rapid and uniform dispersion.[4]

  • Consider Co-solvents: If the above steps do not resolve the issue, you may need to incorporate a water-miscible organic co-solvent into your aqueous buffer to increase the solubility of your carbamate.

dot

G start Precipitation Observed check_ph Verify Buffer pH start->check_ph adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph pH not optimal heat_sonicate Gentle Heating/Sonication check_ph->heat_sonicate pH is optimal success Precipitate Redissolved adjust_ph->success check_conc Lower Final Concentration heat_sonicate->check_conc review_dilution Optimize Dilution Technique (e.g., dropwise addition) check_conc->review_dilution cosolvent Consider Co-solvent System review_dilution->cosolvent cosolvent->success

Caption: Troubleshooting workflow for carbamate precipitation.

Question: How can I select the most appropriate solubility enhancement strategy for my carbamate compound?

Answer:

Choosing the right strategy depends on the physicochemical properties of your carbamate and the requirements of your experiment (e.g., in vitro assay vs. in vivo study). The following decision tree can guide your selection process:

dot

G start Poorly Soluble Carbamate is_ionizable Is the carbamate ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes in_vitro For In Vitro Studies? is_ionizable->in_vitro No co_solvent Co-solvent System cyclodextrin Cyclodextrin Complexation solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion nanotechnology Nanotechnology Approaches solid_dispersion->nanotechnology in_vitro->co_solvent Yes in_vivo For In Vivo Studies? in_vitro->in_vivo No in_vivo->cyclodextrin Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Question: Why do many carbamates exhibit poor aqueous solubility?

Answer:

The poor aqueous solubility of many carbamates is primarily due to their chemical structure. The presence of a large, often aromatic and hydrophobic (water-repelling) backbone, such as the naphthyl ring in Carbaryl, dominates their physicochemical properties.[2] While the carbamate functional group (-NHCOO-) itself provides some polarity and the ability to form hydrogen bonds, this is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to low solubility in water.

Question: What are co-solvents and how do they improve carbamate solubility?

Answer:

Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with reduced polarity. This reduction in polarity makes the solvent system more favorable for dissolving hydrophobic compounds like many carbamates. Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). By reducing the interfacial tension between the carbamate and the aqueous medium, co-solvents can significantly increase its solubility.

Question: What are cyclodextrins and how do they work?

Answer:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This unique structure allows them to encapsulate poorly soluble molecules, like carbamates, within their hydrophobic core, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the carbamate from the aqueous environment, thereby increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative for this purpose.

dot

G cluster_0 Aqueous Environment carbamate Poorly Soluble Carbamate inclusion_complex Soluble Inclusion Complex carbamate->inclusion_complex cyclodextrin Cyclodextrin cyclodextrin->inclusion_complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Data Presentation

Table 1: Solubility of Methocarbamol in Co-solvent + Water Mixtures at 298.15 K

Co-solventMole Fraction of Co-solventMolar Solubility of Methocarbamol
Dioxane0.20.045
0.40.120
0.60.180
0.80.200
Polyethylene Glycol 4000.20.060
0.40.150
0.60.250
0.80.350
Ethanol0.20.030
0.40.075
0.60.125
0.80.175
Propylene Glycol0.20.040
0.40.100
0.60.180
0.80.280
(Data adapted from a study on the solubility of methocarbamol in various co-solvent systems)[5]

Table 2: Solubility of Carbaryl in Various Solvents at 25°C

SolventSolubility (g/kg)
Water0.11 (at 22°C)
Dimethylformamide400-450
Dimethyl sulfoxide400-450
Acetone200-300
Cyclohexanone200-250
Isopropanol100
Xylene100
(Data compiled from various sources)[6]

Table 3: Enhancement of Albendazole (a Carbamate Derivative) Solubility with Cyclodextrins

CyclodextrinFold Increase in SolubilityMaximum Concentration Achieved
β-Cyclodextrin (in water)53.4276 µmol/L
β-Cyclodextrin (in acetic acid)Up to 306Not specified
Hydroxypropyl-β-cyclodextrin1058~443 µg/mL
Methyl-β-cyclodextrin150,000Not specified
(Data from studies on albendazole solubilization)[7][8][9]

Experimental Protocols

Protocol 1: Determination of Carbamate Solubility by HPLC

This protocol outlines a general method for determining the aqueous solubility of a carbamate compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Carbamate compound

  • Deionized water

  • Organic solvent for stock solution (e.g., methanol, acetonitrile)

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Appropriate HPLC column (e.g., C18)

  • Vials and filters

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a high-concentration stock solution of the carbamate in a suitable organic solvent.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the carbamate compound to a known volume of deionized water in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the sample to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Sample Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of your calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate Solubility:

    • Using the calibration curve, determine the concentration of the carbamate in the diluted sample.

    • Calculate the original concentration in the supernatant to determine the aqueous solubility of the carbamate.

Protocol 2: Preparation of a Carbamate-Cyclodextrin Inclusion Complex

This protocol describes a method for preparing a solid inclusion complex of a carbamate with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the solvent evaporation method.

Materials:

  • Carbamate compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolution:

    • Dissolve the carbamate compound and HP-β-CD (typically at a 1:1 molar ratio) in a minimal amount of ethanol in a round-bottom flask.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Pulverization:

    • Once the solvent is completely evaporated, a solid film will be formed on the inner surface of the flask.

    • Scrape the solid from the flask and dry it further in a vacuum oven to remove any residual solvent.

    • Grind the dried solid into a fine powder using a mortar and pestle.

  • Characterization:

    • The resulting powder is the carbamate-HP-β-CD inclusion complex. Its formation can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 3: Preparation of a Carbamate Solid Dispersion using the Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion of a carbamate with a hydrophilic polymer like polyvinylpyrrolidone (PVP) to enhance its dissolution rate.

Materials:

  • Carbamate compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or another suitable volatile organic solvent)

  • Beaker

  • Magnetic stirrer

  • Vacuum oven

Procedure:

  • Co-dissolution:

    • Dissolve both the carbamate and PVP in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight) in ethanol in a beaker with stirring until a clear solution is obtained.[10]

  • Solvent Removal:

    • Evaporate the solvent from the solution in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Pulverization and Sieving:

    • Grind the resulting solid mass into a powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • The resulting powder is the solid dispersion. Its properties, including drug content, dissolution rate, and physical state (amorphous or crystalline), should be characterized.[10]

References

Validation & Comparative

A Comparative Efficacy Analysis of Methyl (3-hydroxyphenyl)carbamate and Other Photosystem II Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photosystem II inhibiting herbicides are a critical class of compounds in weed management, acting by disrupting the photosynthetic electron transport chain in susceptible plants.[1][2] These herbicides competitively bind to the D1 protein in the PSII complex, blocking electron flow and leading to the production of reactive oxygen species that cause rapid cell damage.[1][3] Methyl (3-hydroxyphenyl)carbamate is a major degradation product of Phenmedipham, a phenylcarbamate herbicide that functions as a PSII inhibitor.[4][5] This guide presents a comparison of the herbicidal efficacy of Phenmedipham with other notable PSII inhibitors, including Atrazine and Diuron, based on available experimental data. Detailed experimental protocols for assessing PSII inhibition are also provided to facilitate further research in this area.

Mechanism of Action: Photosystem II Inhibition

Herbicides that inhibit Photosystem II interrupt the photosynthetic electron transport chain by binding to the QB binding site on the D1 protein within the PSII complex. This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), which is typically plastoquinone (PQ).[1][2] The interruption of this electron flow halts the production of ATP and NADPH, essential for carbon dioxide fixation.[2] The blockage also leads to the formation of highly reactive oxygen species (ROS), resulting in lipid peroxidation, membrane damage, and ultimately, cell death.[1][3]

PSII_Inhibition P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB_site D1 Protein (QB Binding Site) QA->QB_site PQ Plastoquinone (PQ) QB_site->PQ ROS Reactive Oxygen Species (ROS) QB_site->ROS Cyt_b6f Cytochrome b6f Complex PQ->Cyt_b6f e- to PSI Herbicide e.g., Phenmedipham, Atrazine, Diuron Herbicide->QB_site Competitively Binds & BLOCKS Electron Transfer Light Light Energy Light->P680 Damage Lipid Peroxidation & Cell Death ROS->Damage

Figure 1. Mechanism of Photosystem II (PSII) inhibiting herbicides.

Comparative Efficacy Data

The efficacy of PSII-inhibiting herbicides is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit a specific biological process by 50%.[1] Lower IC50 values indicate greater herbicidal potency. The following table summarizes published IC50 values for Phenmedipham and other well-known PSII inhibitors against various plant species. It is important to note that direct comparisons of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

HerbicideChemical ClassTarget Species/SystemIC50 Value (M)Reference
Phenmedipham PhenylcarbamateChenopodium album (isolated thylakoids)1.3 x 10-7[6]
Atrazine TriazinePisum sativum (isolated thylakoids)4.6 x 10-7[7]
Diuron UreaPisum sativum (isolated thylakoids)1.8 x 10-8[7]
Ioxynil NitrileSpinacia oleracea (isolated chloroplasts)1.2 x 10-7[7]

Note: The herbicidal activity of this compound has not been quantitatively reported in the reviewed literature. As a primary metabolite of Phenmedipham, it is presumed to have a similar mode of action, but its relative potency is unknown.

Experimental Protocols

The assessment of PSII inhibition by herbicides relies on various experimental methodologies. The following are detailed protocols for two common assays.

Chlorophyll a Fluorescence Measurement

This non-invasive technique provides a rapid assessment of the photosynthetic efficiency of a plant by measuring the fluorescence emitted by chlorophyll a.[3]

Principle: Inhibition of the electron transport at the QB site leads to a characteristic increase in fluorescence yield. The analysis of the fluorescence induction curve (OJIP transient) allows for the quantification of the inhibitory effect.

Protocol:

  • Dark Adaptation: Plant leaves or isolated thylakoids are incubated in complete darkness for a minimum of 20-30 minutes.[3]

  • Herbicide Treatment: The plant material is treated with a range of concentrations of the test herbicide.

  • Fluorescence Measurement: A saturating pulse of light is applied, and the fluorescence induction curve is recorded using a fluorometer.

  • Data Analysis: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / Fm. A decrease in this ratio indicates inhibition of PSII. The IC50 value is determined by plotting the Fv/Fm values against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.[3]

Oxygen Evolution Assay

This method directly measures the rate of oxygen production, which is a direct indicator of the water-splitting activity in PSII.[3]

Principle: The rate of photosynthetic oxygen evolution is measured using an oxygen electrode. A decrease in the rate of oxygen evolution in the presence of a herbicide indicates inhibition of PSII.

Protocol:

  • Chloroplast Isolation: Fresh leaves are homogenized in an ice-cold isolation buffer. The homogenate is filtered and centrifuged to isolate intact chloroplasts.

  • Reaction Mixture: A suspension of isolated chloroplasts is placed in a reaction vessel containing a suitable buffer and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[7]

  • Herbicide Addition: The test herbicide is added to the reaction mixture at various concentrations.

  • Measurement: The reaction vessel is illuminated, and the rate of oxygen evolution is measured using an oxygen electrode.

  • Data Analysis: The IC50 value is calculated as the herbicide concentration that causes a 50% reduction in the rate of oxygen evolution compared to an untreated control.[3]

Experimental_Workflow cluster_Plant_Material Plant Material Preparation cluster_Treatment Herbicide Treatment cluster_Assays Efficacy Assessment cluster_Analysis Data Analysis Whole_Plants Whole Plants (e.g., weed seedlings) Isolated_Chloroplasts Isolated Chloroplasts/ Thylakoids Whole_Plants->Isolated_Chloroplasts Herbicide_Application Application of Herbicide (various concentrations) Whole_Plants->Herbicide_Application Isolated_Chloroplasts->Herbicide_Application Fluorescence_Assay Chlorophyll a Fluorescence (e.g., Fv/Fm) Herbicide_Application->Fluorescence_Assay Oxygen_Assay Oxygen Evolution Rate Herbicide_Application->Oxygen_Assay Biomass_Assay Whole Plant Bioassay (e.g., GR50) Herbicide_Application->Biomass_Assay Dose_Response Dose-Response Curve Generation Fluorescence_Assay->Dose_Response Oxygen_Assay->Dose_Response Biomass_Assay->Dose_Response IC50_Calculation IC50 / GR50 Calculation Dose_Response->IC50_Calculation

Figure 2. General experimental workflow for assessing herbicidal efficacy.

Conclusion

References

A Comparative Guide to Analytical Methods for Methyl (3-hydroxyphenyl)carbamate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl (3-hydroxyphenyl)carbamate, a carbamate derivative, is essential in various research and development settings. This guide provides a comparative overview of principal analytical methodologies applicable to its quantification, supported by projected experimental data based on analogous compounds. The primary techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics for each technique.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (r²) >0.998>0.999>0.998
Limit of Detection (LOD) 5 - 20 ng/mL0.05 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL0.1 - 5 ng/mL0.5 - 15 ng/mL
Accuracy (Recovery %) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 3%< 10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are outlined protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and cost-effective approach for the quantification of this compound in relatively clean sample matrices.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 270 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from the LOQ to the upper limit of the desired linear range.

  • Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for biological samples), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering substances. The final extract should be dissolved in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for complex matrices and low-level quantification.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: ESI in positive or negative ion mode (to be optimized).

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound need to be determined by direct infusion.

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Follow similar procedures as for HPLC-UV, but with potentially less rigorous cleanup due to the high selectivity of MS/MS detection. Ensure the final solvent is compatible with the ESI source.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and potential thermal lability of the phenolic hydroxyl and carbamate groups, derivatization is typically required to make this compound amenable to GC analysis.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Optimized to separate the derivatized analyte from other components.

  • Mass Spectrometry Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatization: The phenolic hydroxyl group can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase volatility.

  • Standard and Sample Preparation: After extraction, the dried residue is reconstituted in a suitable solvent, the derivatizing agent is added, and the mixture is heated to complete the reaction. The derivatized sample is then injected into the GC-MS.

Mandatory Visualizations

Analytical Method Validation Workflow

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD1 Define Analytical Target Profile MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 VP1 Define Validation Parameters MD3->VP1 VP2 Set Acceptance Criteria VP1->VP2 EV1 Specificity VP2->EV1 EV2 Linearity & Range EV1->EV2 EV3 Accuracy EV2->EV3 EV4 Precision EV3->EV4 EV5 LOD & LOQ EV4->EV5 EV6 Robustness EV5->EV6 D1 Compile Validation Report EV6->D1 D2 Method Implementation D1->D2

Caption: Workflow for analytical method validation.

This guide provides a framework for selecting and developing a suitable analytical method for the quantification of this compound. The choice of method should be based on the specific analytical needs, and each method must be thoroughly validated according to the principles outlined by regulatory bodies such as the ICH and FDA to ensure reliable and accurate results.

A Comparative Analysis of Carbamate Insecticides: Efficacy, Mechanism of Action, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of several key carbamate insecticides. Carbamates are a class of pesticides that act by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent disruption of the nervous system in insects. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways.

Data Presentation: Comparative Toxicity of Carbamate Insecticides

The following tables summarize the acute toxicity of five common carbamate insecticides against various insect species and an aquatic invertebrate. The data is presented as the median lethal dose (LD50) for insects, representing the dose required to kill 50% of a test population, and the median lethal concentration (LC50) for the aquatic invertebrate Daphnia magna, representing the concentration in water that is lethal to 50% of the population over a specified time.

Table 1: Acute Contact and Oral Toxicity (LD50) of Carbamate Insecticides Against Various Insect Species

InsecticideSpeciesRoute of ExposureLD50 (µg/g)
Aldicarb Apis mellifera (Honey Bee)Contact0.029
Carbaryl Apis mellifera (Honey Bee)OralLD5 > 0.1 µ g/bee
Carbofuran Musca domestica (Housefly)Contact4.6
Methomyl Aedes aegypti (Mosquito)Topical>6000 ng/mg
Propoxur Aphis fabae (Bean Aphid)--

Table 2: Acute Toxicity (LC50) of Carbamate Insecticides Against Daphnia magna

InsecticideExposure Time (hours)LC50 (µg/L)
Methomyl 488.8 - 920

Note: The wide range for Methomyl's LC50 in Daphnia magna may be due to variations in experimental conditions across different studies.[1]

Experimental Protocols

The determination of LD50 and LC50 values is crucial for assessing the acute toxicity of insecticides. These experiments are typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), to ensure reproducibility and comparability of data.

Determination of Acute Oral and Contact LD50 in Insects

Objective: To determine the dose of a carbamate insecticide that is lethal to 50% of a test population of insects following oral ingestion or topical application.

General Methodology (based on OECD Guidelines):

  • Test Organisms: A uniform population of the target insect species is selected, considering factors like age, weight, and sex.

  • Dose Preparation: A series of graded doses of the insecticide are prepared, typically by dissolving the technical grade compound in a suitable solvent.

  • Administration:

    • Oral: A known volume of the insecticide solution is administered directly into the insect's digestive tract, often using a micro-syringe.

    • Contact/Topical: A precise volume of the insecticide solution is applied to a specific part of the insect's body, usually the dorsal thorax.

  • Observation: The insects are observed for a specified period (e.g., 24, 48, or 96 hours), and mortality is recorded at regular intervals.

  • Data Analysis: The mortality data is statistically analyzed, often using probit analysis, to determine the LD50 value and its confidence limits.

Determination of Acute LC50 in Daphnia magna

Objective: To determine the concentration of a carbamate insecticide in water that is lethal to 50% of a test population of Daphnia magna over a 48-hour period.

General Methodology (based on OECD Guideline 202):

  • Test Organisms: Young, healthy Daphnia magna (less than 24 hours old) are used for the test.

  • Test Solutions: A series of test solutions with different concentrations of the insecticide are prepared in a suitable culture medium. A control group with no insecticide is also included.

  • Exposure: The daphnids are exposed to the test solutions in glass vessels under controlled conditions of temperature, light, and feeding.

  • Observation: The number of immobilized or dead daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The data is used to calculate the LC50 value for the 48-hour exposure period, along with confidence intervals.

Signaling Pathways and Mechanism of Action

Carbamate insecticides exert their toxic effects by interfering with the normal functioning of the nervous system. Their primary target is the enzyme acetylcholinesterase (AChE).

Cholinergic Synaptic Transmission

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. The enzyme acetylcholinesterase is present in the synaptic cleft and rapidly breaks down acetylcholine, terminating the signal.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Action Potential Arrives vesicles Vesicles with Acetylcholine (ACh) pre_neuron->vesicles Triggers Release synaptic_cleft Synaptic Cleft vesicles->synaptic_cleft ACh Release receptors ACh Receptors post_neuron Nerve Impulse Propagated receptors->post_neuron Signal Transduction synaptic_cleft->receptors ACh Binds AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE ACh AChE->synaptic_cleft Breaks down ACh

Caption: Normal cholinergic synaptic transmission.

Inhibition of Acetylcholinesterase by Carbamates

Carbamate insecticides are structurally similar to acetylcholine and act as competitive inhibitors of acetylcholinesterase. They bind to the active site of the enzyme, forming a carbamylated enzyme complex. This inhibition is reversible, but the rate of decarbamylation is much slower than the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic receptors and resulting in paralysis and death of the insect.[2]

Carbamate_Inhibition cluster_synapse Synaptic Cleft with Carbamate cluster_post Postsynaptic Neuron ACh_accum Acetylcholine (ACh) Accumulates receptors_overstim ACh Receptors (Overstimulated) ACh_accum->receptors_overstim Continuous Binding carbamate Carbamate Insecticide AChE_inhibited Carbamylated Acetylcholinesterase (Inactive) carbamate->AChE_inhibited Binds and Inhibits post_neuron_paralysis Continuous Nerve Firing -> Paralysis receptors_overstim->post_neuron_paralysis Leads to

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Experimental Workflow for Insecticide Toxicity Screening

The general workflow for screening and comparing the toxicity of different insecticides involves a series of standardized bioassays.

Experimental_Workflow start Select Carbamate Insecticides for Comparison prepare_doses Prepare Serial Dilutions of Each Insecticide start->prepare_doses select_species Select Target Insect and Non-Target Organism Species start->select_species oral_ld50 Conduct Acute Oral LD50 Bioassay (Insects) prepare_doses->oral_ld50 contact_ld50 Conduct Acute Contact LD50 Bioassay (Insects) prepare_doses->contact_ld50 aquatic_lc50 Conduct Acute LC50 Bioassay (e.g., Daphnia) prepare_doses->aquatic_lc50 select_species->oral_ld50 select_species->contact_ld50 select_species->aquatic_lc50 collect_data Record Mortality Data over Time oral_ld50->collect_data contact_ld50->collect_data aquatic_lc50->collect_data analyze_data Perform Probit Analysis to Determine LD50/LC50 collect_data->analyze_data compare Compare Toxicity Values and Draw Conclusions analyze_data->compare

Caption: General workflow for comparative insecticide toxicity testing.

References

performance of different HPLC columns for carbamate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of carbamate pesticides, the choice of High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of different HPLC columns available for carbamate analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate column for your specific needs.

The analysis of carbamates, a class of pesticides widely used in agriculture, is essential for ensuring food safety and environmental monitoring. Due to their thermal lability, HPLC is the preferred method for their separation and quantification.[1] The United States Environmental Protection Agency (EPA) has established standard methods, such as EPA Method 531.1 and 531.2, which provide a framework for this analysis.[2][3] A key component of these methods is the use of reversed-phase HPLC columns, which are effective in separating the various carbamate compounds.

Performance Comparison of HPLC Columns

The selection of an HPLC column for carbamate analysis primarily revolves around reversed-phase columns, with C18 being the most common stationary phase.[3][4] However, variations in C18 chemistry, as well as the availability of other phases like C8, and specialized "carbamate analysis" columns, offer a range of options for chromatographers. The performance of these columns can be evaluated based on several key parameters, including resolution, peak shape, retention time, and overall efficiency.

Column TypeStationary PhaseParticle Size (µm)Key Performance Characteristics
Specialty Carbamate Columns C18, QC-tested for carbamate separation3 - 5Designed for baseline resolution of carbamates specified in EPA Method 531.2.[5][6] Offers high sensitivity and rugged performance.[5] These columns are often recommended for routine, high-throughput analysis where consistent performance is critical.[6]
Standard C18 Columns Octadecylsilane (C18)1.7 - 5A versatile and widely used column for reversed-phase chromatography.[4] C18 columns provide good retention and separation for a broad range of nonpolar to moderately polar compounds, including carbamates.[7] Performance can vary between manufacturers due to differences in silica purity, surface area, and end-capping.[8][9]
C8 Columns Octylsilane (C8)3 - 5Less retentive than C18 columns due to the shorter alkyl chain.[7] This can be advantageous for reducing analysis time when separating less hydrophobic carbamates.[7] May provide different selectivity compared to C18, which can be useful for resolving co-eluting peaks.

Experimental Protocols

The successful separation of carbamates by HPLC is dependent on a well-defined experimental protocol. The following methodologies are based on established EPA methods and common practices in the field.

Sample Preparation and Chromatography

A common method for the analysis of N-methylcarbamates in water is by direct aqueous injection following filtration.[3] For solid samples, extraction and purification steps using techniques like Solid Phase Extraction (SPE) with a C18 column may be necessary.[10]

Typical Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and water is commonly used.[1][2] A ternary gradient of acetonitrile, methanol, and water can also be employed.[11]

  • Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.[2]

  • Column Temperature: Maintaining a constant column temperature, for example at 37°C, is recommended to ensure reproducible retention times.[2]

  • Injection Volume: This can range from 10 µL to 1000 µL depending on the desired sensitivity.[2][3]

Post-Column Derivatization and Detection

To enhance the sensitivity and selectivity of carbamate detection, post-column derivatization is frequently employed.[1] This process involves the following steps after the analytes elute from the HPLC column:

  • Hydrolysis: The separated carbamates are hydrolyzed with a strong base, such as 0.075 N sodium hydroxide (NaOH), at an elevated temperature (e.g., 80-100 °C) to form methylamine.[3]

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing reagent like 2-mercaptoethanol to form a highly fluorescent isoindole derivative.[2][3]

  • Fluorescence Detection: The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of approximately 330-340 nm and an emission wavelength of about 465 nm.[2][3]

Workflow for Carbamate Analysis

The overall process for analyzing carbamates using HPLC with post-column derivatization can be visualized as a sequential workflow.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_post_column Post-Column Derivatization cluster_detection Detection & Data Analysis Sample Water or Extracted Sample Filtration Filtration Sample->Filtration Autosampler Autosampler Filtration->Autosampler Column HPLC Column (e.g., C18) Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Column Hydrolysis Hydrolysis (NaOH, Heat) Column->Hydrolysis Derivatization Derivatization (OPA/Thiol) Hydrolysis->Derivatization Detector Fluorescence Detector Derivatization->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem

Caption: Experimental workflow for HPLC analysis of carbamates.

Conclusion

The choice of an HPLC column for carbamate analysis is a critical decision that impacts the quality and reliability of the results. Specialty carbamate columns, which are typically C18 phases quality-controlled for this specific application, are designed to provide robust and reproducible baseline separation of carbamates as outlined in EPA methods.[5][6] Standard C18 columns offer a versatile and cost-effective option, though their performance may vary between different manufacturers.[7][8] For separations requiring different selectivity or shorter analysis times, C8 columns can be a suitable alternative.[7]

Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the number and type of carbamates being analyzed, the sample matrix, and the desired throughput. By carefully considering the performance characteristics of different columns and adhering to established experimental protocols, researchers can achieve accurate and defensible results in their carbamate analysis.

References

A Comparative Guide to Post-Column Derivatization Reagents for Carbamate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of carbamate pesticides, achieving sensitive and selective detection is paramount. Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) is often preferred over Gas Chromatography. However, as many carbamates lack a strong chromophore or fluorophore, post-column derivatization (PCD) is essential for enhancing their detectability.

This guide provides an objective comparison of the most common post-column derivatization reagents for the detection of N-methylcarbamates, focusing on the industry-standard o-phthalaldehyde (OPA) method and its alternatives.

The Standard: o-Phthalaldehyde (OPA) Derivatization

The most widely adopted method for post-column derivatization of N-methylcarbamates is a two-step process involving hydrolysis followed by reaction with o-phthalaldehyde (OPA) and a thiol-containing compound.[1][2] This procedure is the foundation of official regulatory methods such as U.S. EPA Method 531.1 and 531.2.[1][3][4]

The process begins after the carbamates are separated on a reverse-phase HPLC column.

  • Online Hydrolysis: The column effluent is mixed with a strong base, typically sodium hydroxide (NaOH), and heated in a reaction coil (e.g., at 80-100°C).[3][4] This step hydrolyzes the N-methylcarbamate ester linkage to yield methylamine.[1][2]

  • Fluorogenic Derivatization: The stream containing methylamine is then mixed with a reagent solution containing OPA and a thiol, such as 2-mercaptoethanol or Thiofluor™.[1][2][4] This reaction occurs rapidly at ambient temperature and forms a highly fluorescent isoindole derivative.[2]

  • Detection: The resulting fluorophore is detected by a fluorescence detector (FLD), typically with an excitation wavelength (λex) of approximately 330 nm and an emission wavelength (λem) of around 465 nm.[2][4]

This OPA-based system provides excellent sensitivity and selectivity, allowing for the detection of carbamates at trace levels (parts-per-billion).[2]

Alternative Derivatization Reagents

While OPA is the dominant reagent, other compounds that react with primary amines can also be considered. The choice largely depends on the required sensitivity, available equipment, and the specific analytical challenges.

Ninhydrin: A classic reagent for the detection of amino acids and other primary amines.[5]

  • Reaction: Ninhydrin reacts with the methylamine produced from carbamate hydrolysis, typically with heating, to form a deep purple chromophore known as Ruhemann's purple.[6]

  • Detection: The resulting colored compound is detected using a UV-Vis spectrophotometric detector.

  • Comparison to OPA: The primary drawback of ninhydrin is its significantly lower sensitivity compared to OPA-based fluorescence.[7][8][9] Studies comparing the two for general amine analysis show that OPA is capable of detecting picomole quantities, whereas ninhydrin's detection limits are in the nanomole range, making it about 500 times less sensitive.[7][9]

Fluorescamine: Another fluorogenic reagent that reacts with primary amines.

  • Reaction: Fluorescamine reacts almost instantaneously with primary amines at room temperature to form stable, fluorescent pyrrolidinone products.[10][11]

  • Detection: The derivatives are measured with a fluorescence detector, with excitation around 390 nm and emission at 475 nm.[10]

  • Comparison to OPA: Sensitivity comparisons between OPA and fluorescamine vary. Some studies suggest OPA is five to ten times more sensitive.[8] A significant practical disadvantage of fluorescamine is its instability in aqueous solutions; the reagent hydrolyzes rapidly, which can lead to high background signals and necessitates its preparation in anhydrous organic solvents like acetone.[10][12] The OPA reagent, by contrast, is soluble and stable in aqueous buffers.[8]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the primary post-column derivatization reagents for the detection of primary amines, such as the methylamine derived from carbamates.

Parametero-Phthalaldehyde (OPA) with ThiolNinhydrinFluorescamine
Principle Two-step: Hydrolysis to methylamine, then reaction to form a fluorescent isoindole.[1][2]Two-step: Hydrolysis to methylamine, then reaction to form a colored chromophore (Ruhemann's purple).[6]Two-step: Hydrolysis to methylamine, then reaction to form a fluorescent pyrrolidinone.[10][11]
Detection Method Fluorescence (FLD)[2]UV-Vis SpectrophotometryFluorescence (FLD)[10]
Sensitivity High (Picomole range)[8]Low (Nanomole range)[7][9]High (Picomole range)[11]
Wavelengths λex: ~330 nm / λem: ~465 nm[2][4]~570 nm (absorbance)λex: ~390 nm / λem: ~475 nm[10]
Reaction Speed Rapid at ambient temperature.Requires heat and is slower than fluorescent methods.[6]Extremely rapid (milliseconds) at room temperature.[11][12]
Advantages High sensitivity and selectivity; basis for official EPA methods; reagent is stable in aqueous buffers.[1][3][8]Well-established chemistry; simple UV-Vis detection.Very fast reaction; reagent itself is non-fluorescent.[11]
Disadvantages Requires a two-reagent post-column setup.Significantly lower sensitivity than fluorescent methods.[7][8]Reagent is unstable in water and must be dissolved in anhydrous organic solvents; can result in high background.[10][12]

Mandatory Visualization

Signaling Pathways and Workflows

OPA_Reaction_Pathway carbamate N-Methylcarbamate hydrolysis Hydrolysis carbamate->hydrolysis  + NaOH  + Heat methylamine Methylamine hydrolysis->methylamine phenol Phenolic Byproduct hydrolysis->phenol derivatization Derivatization methylamine->derivatization  + OPA  + Thiol (e.g., 2-ME) product Fluorescent Isoindole (Detected) derivatization->product

Caption: Reaction pathway for OPA-based post-column derivatization of N-methylcarbamates.

Experimental_Workflow cluster_hplc HPLC System cluster_pcd Post-Column Derivatization System injector Injector column HPLC Column injector->column pump Pump pump->injector mixer1 Mixing Tee 1 column->mixer1 reactor1 Heated Reactor (Hydrolysis) mixer1->reactor1 mixer2 Mixing Tee 2 reactor1->mixer2 reactor2 Reaction Coil (Derivatization) mixer2->reactor2 detector Fluorescence Detector reactor2->detector reagent1 Reagent 1 (NaOH) reagent1->mixer1 reagent2 Reagent 2 (OPA/Thiol) reagent2->mixer2

Caption: Experimental workflow for HPLC with post-column derivatization for carbamate analysis.

Experimental Protocols

Key Experiment: Post-Column Derivatization of Carbamates via EPA Method 531.1

This protocol outlines the standard methodology for carbamate analysis using OPA post-column derivatization.

1. Reagent Preparation:

  • Hydrolysis Reagent (Reagent 1): Prepare a 0.05 N Sodium Hydroxide (NaOH) solution by dissolving 2.0 g of NaOH in 1 L of reagent water.

  • Derivatization Reagent (Reagent 2):

    • Prepare a 0.05 M Borate buffer by dissolving 3.1 g of boric acid in 1 L of reagent water and adjusting the pH to 10.0 with 0.05 N NaOH.

    • Dissolve 100 mg of o-phthalaldehyde (OPA) in 10 mL of methanol.

    • Add the OPA solution to 1 L of the borate buffer.

    • Add 1 mL of 2-mercaptoethanol (2-ME) or an equivalent thiol like Thiofluor™. Mix thoroughly. This reagent should be prepared fresh daily.

2. Chromatographic Conditions:

  • HPLC Column: A reverse-phase C18 or C8 column is typically used.[4]

  • Mobile Phase: A gradient of methanol and water is commonly employed to separate the carbamates.[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

3. Post-Column Reaction System Conditions:

  • Hydrolysis Reagent (Reagent 1) Flow Rate: 0.2 - 0.4 mL/min.

  • Derivatization Reagent (Reagent 2) Flow Rate: 0.2 - 0.4 mL/min.

  • Hydrolysis Reactor (Reactor 1): A reaction coil maintained at an elevated temperature, typically 80-100°C.[3][4] The volume and temperature are optimized to ensure complete hydrolysis without significant band broadening.

  • Derivatization Reactor (Reactor 2): A second reaction coil, typically kept at ambient temperature, to allow the OPA reaction to complete before detection.

4. Detection:

  • Detector: Fluorescence Detector.

  • Excitation Wavelength: 330 nm.[2][4]

  • Emission Wavelength: 465 nm.[2][4]

5. Procedure:

  • Set up the HPLC and post-column derivatization system as illustrated in the workflow diagram.

  • Equilibrate the entire system with the mobile phase and post-column reagents until a stable baseline is achieved.

  • Inject a filtered water sample or a standard solution onto the HPLC column.

  • The separated carbamates elute from the column and enter the post-column system.

  • In the first mixing tee, the column effluent is mixed with the hot NaOH solution and enters the heated reactor for hydrolysis.

  • The hydrolyzed stream then mixes with the OPA/thiol reagent in the second mixing tee.

  • The reaction proceeds in the second reaction coil, forming the fluorescent derivative.

  • The derivative flows into the fluorescence detector, and the resulting signal is recorded.

  • Quantification is achieved by comparing the peak area or height of the analytes in the sample to those of known standards.

References

A Comparative Guide to the In Vitro Cytotoxicity Evaluation of Methyl (3-hydroxyphenyl)carbamate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of Methyl (3-hydroxyphenyl)carbamate. Due to the limited publicly available cytotoxicity data for this specific compound, this guide presents a comparative analysis with structurally and functionally related carbamate insecticides: Propoxur, Aldicarb, and Carbaryl. The methodologies and data herein serve as a robust starting point for the toxicological assessment of new carbamate compounds.

Comparative Cytotoxicity of Carbamate Insecticides

The following tables summarize the 50% inhibitory concentration (IC50) values for selected carbamate insecticides across various cell lines and assays. These values indicate the concentration of a substance required to inhibit a biological process by 50% and are a key metric in cytotoxicity assessment. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines and exposure times.

Table 1: In Vitro Cytotoxicity of Propoxur

Cell LineAssayExposure Time (h)IC50 (µg/mL)Reference
Flounder Gill (FG)MTT2489.96 ± 1.04[1][2]
Flounder Gill (FG)Neutral Red Uptake (NRU)24103.4 ± 1.14[1][2]
Flounder Gill (FG)LDH Release2486.59 ± 1.13[1][2]
CHO-K1MTT48~Aldicarb Sulfone[3]
CHO-K1Neutral Red (NR)48~Aldicarb Sulfone[3]

Table 2: In Vitro Cytotoxicity of Aldicarb and its Metabolites

CompoundCell LineAssayExposure Time (h)IC50 (µg/mL)Relative ToxicityReference
AldicarbCHO-K1MTT48Most Toxic6-fold > Aldicarb Sulfoxide[3]
AldicarbCHO-K1Neutral Red (NR)48Most Toxic5-fold > Aldicarb Sulfoxide[3]
Aldicarb SulfoneCHO-K1MTT48Intermediate4-fold > Aldicarb Sulfoxide[3]
Aldicarb SulfoxideCHO-K1MTT48Least Toxic-[3]

Table 3: In Vitro Cytotoxicity of Carbaryl

Cell LineAssayExposure Time (h)Concentration (µM)EffectReference
HUVECsMTT24500 & 1000Significant proliferation inhibition[4]
HUVECsNeutral Red Uptake (NRU)24500 & 1000Proliferation inhibition[4]

Key Signaling Pathway: Acetylcholinesterase Inhibition

A primary mechanism of toxicity for many carbamate insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[6]

cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Carbamate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Postsynaptic Receptors ACh->Receptors Binding ACh_Accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE Blocks Hydrolysis Signal Nerve Signal Propagation Receptors->Signal Carbamate This compound (or other carbamates) Carbamate->AChE Inhibition Overstimulation Receptor Overstimulation & Neurotoxicity cluster_assays 4. Cytotoxicity Assays start Start cell_culture 1. Cell Culture (e.g., CHO-K1, HepG2, HUVEC) start->cell_culture treatment 2. Treatment Expose cells to various concentrations of this compound cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Mitochondrial Activity) incubation->mtt nr Neutral Red Assay (Lysosomal Integrity) incubation->nr ldh LDH Assay (Membrane Integrity) incubation->ldh data_analysis 5. Data Analysis Calculate % viability and IC50 values mtt->data_analysis nr->data_analysis ldh->data_analysis conclusion 6. Conclusion Determine cytotoxic potential data_analysis->conclusion

References

A Comparative Guide to the Inter-Laboratory Analysis of Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely recognized for their application in analyzing thermally labile and polar compounds like carbamates.[2]

Quantitative Performance Comparison

The selection of an analytical method is often a balance between sensitivity, selectivity, throughput, and the instrumentation available. The following tables summarize typical performance characteristics for the analysis of carbamate pesticides using the three principal techniques. These values can serve as a benchmark for the expected performance of a validated method for Methyl (3-hydroxyphenyl)carbamate.

Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.999Aldicarb, Various Carbamates
Limit of Detection (LOD)0.01 - 0.5 µg/LVarious Carbamates
Limit of Quantification (LOQ)~1 µg/LVarious Carbamates
Accuracy (Recovery)85% - 97%Organophosphorus and Carbamate Pesticides
Precision (%RSD)< 5%5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol

Data compiled from validated methods for various N-methyl carbamates.[3]

Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.996Fifteen Carbamate Residues
Limit of Detection (LOD)0.2 - 2.0 µg/kgFifteen Carbamate Residues
Limit of Quantification (LOQ)0.5 - 5.0 µg/kgFifteen Carbamate Residues
Accuracy (Recovery)96.3% - 111.2%Fifteen Carbamate Residues
Precision (%RSD)< 13% (Intra-day), < 18% (Inter-day)Fifteen Carbamate Residues

Data from a study on the quantification of fifteen carbamate pesticide residues.[4][5]

Table 3: Performance Characteristics of GC-MS for Carbamate Analysis (with Derivatization)

ParameterTypical PerformanceNotes
Linearity (r²)>0.998Dependent on derivatization efficiency
Limit of Detection (LOD)~1 ng/mLAnalyte and matrix dependent
Limit of Quantification (LOQ)~3 ng/mLAnalyte and matrix dependent
Accuracy (Recovery)97.0% - 103.0%Based on similar semi-volatile compounds
Precision (%RSD)< 5.0%Based on similar semi-volatile compounds

Due to the thermal instability of many carbamates, direct GC analysis can be challenging and often requires a derivatization step.[3]

Experimental Protocols

Detailed methodologies for the three primary analytical techniques are provided below. These protocols are intended as a starting point and will require optimization and validation for the specific matrix containing this compound.

1. High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method, often based on EPA Method 531.1, is a robust and widely used technique for carbamate analysis.[6] It involves a post-column derivatization to create a fluorescent product that can be detected with high sensitivity.[3][6]

  • Sample Preparation:

    • For water samples, direct injection may be possible after filtration.

    • For solid matrices (e.g., soil, food), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a common and effective approach.[5]

      • Weigh a homogenized sample (e.g., 15 g) into a 50 mL centrifuge tube.

      • Add 15 mL of 1% acetic acid in acetonitrile.

      • Add QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[3]

      • Centrifuge to separate the layers.[3]

      • An aliquot of the supernatant is taken for cleanup using dispersive solid-phase extraction (d-SPE).

  • HPLC System Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-100 µL.

  • Post-Column Derivatization:

    • The column effluent is mixed with a hydrolysis reagent (e.g., NaOH) at an elevated temperature to hydrolyze the carbamate to methylamine.

    • The stream is then mixed with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative.[6]

  • Fluorescence Detection:

    • Excitation Wavelength: ~330 nm.[6]

    • Emission Wavelength: ~450 nm.[6]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred technique for the identification and quantification of polar and thermally labile compounds due to its high sensitivity and selectivity.[2][5]

  • Sample Preparation:

    • Similar to HPLC-FLD, with QuEChERS being a suitable extraction method for complex matrices.[5]

  • LC System Conditions:

    • Column: C18 or other suitable reversed-phase column.

    • Mobile Phase: Gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[3][5] Specific precursor and product ion transitions for this compound need to be determined.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of N-methyl carbamates can be difficult due to their thermal instability.[3] Therefore, a derivatization step is typically required to produce a more volatile and stable compound.

  • Sample Preparation and Derivatization:

    • Extraction can be performed using liquid-liquid extraction or solid-phase extraction (SPE).

    • A derivatization step is necessary. This could involve, for example, methylation or silylation of the hydroxyl and carbamate groups.

  • GC-MS System Conditions:

    • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase.[3]

    • Inlet: Split/splitless or Pulsed Temperature Vaporization (PTV) inlet.[3]

    • Carrier Gas: Helium.[3]

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.[3]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI).[3]

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.[3]

Workflow and Pathway Diagrams

A clear understanding of the experimental workflow is essential for successful method implementation and validation.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., QuEChERS) Homogenize->Extract Cleanup Cleanup (e.g., d-SPE) Extract->Cleanup HPLC_FLD HPLC-FLD Cleanup->HPLC_FLD LC_MSMS LC-MS/MS Cleanup->LC_MSMS GC_MS GC-MS (with Derivatization) Cleanup->GC_MS Quant Quantification HPLC_FLD->Quant LC_MSMS->Quant GC_MS->Quant Confirm Confirmation Quant->Confirm Validate Method Validation Confirm->Validate Report Reporting Validate->Report

Caption: General workflow for the analysis of this compound.

cluster_validation Analytical Method Validation Parameters cluster_criteria Acceptance Criteria Selectivity Selectivity/Specificity Crit_Select No interference at analyte retention time Selectivity->Crit_Select Linearity Linearity & Range Crit_Lin r² > 0.99 Linearity->Crit_Lin Accuracy Accuracy Crit_Acc Recovery within 80-120% Accuracy->Crit_Acc Precision Precision (Repeatability & Intermediate) Crit_Prec %RSD < 15% Precision->Crit_Prec LOD Limit of Detection (LOD) Crit_LOD S/N > 3 LOD->Crit_LOD LOQ Limit of Quantitation (LOQ) Crit_LOQ S/N > 10 LOQ->Crit_LOQ Robustness Robustness Crit_Rob No significant impact from minor variations Robustness->Crit_Rob

Caption: Key parameters for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.[3] For routine analysis requiring high sensitivity, HPLC-FLD and LC-MS/MS are strong candidates. GC-MS can also be employed, particularly when higher specificity is needed, but it necessitates a derivatization step.

It is crucial that any selected method undergoes a thorough in-house validation to demonstrate its fitness for purpose.[7] Participation in proficiency testing or inter-laboratory comparison studies, when available, is highly recommended to ensure the quality and comparability of analytical results.[8]

References

Safety Operating Guide

Proper Disposal of Methyl (3-hydroxyphenyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Methyl (3-hydroxyphenyl)carbamate, ensuring compliance with safety regulations and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC8H9NO3[1]
Molecular Weight167.16 g/mol [2]
CAS Number13683-89-1[3][4]

Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[3][4]

  • Skin Sensitisation (Category 1) : May cause an allergic skin reaction.[3][4]

Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this substance.[4]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe disposal of this compound and its containers.

1. Waste Collection and Storage:

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • No Mixing: Do not mix this compound waste with other chemical waste.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store waste in a designated, secure area away from incompatible materials. Store locked up.

2. Handling Contaminated Materials:

  • Contaminated Packaging: Handle uncleaned and contaminated containers in the same manner as the substance itself.[4] Completely emptied packages can be recycled where facilities permit.[4]

  • Spills: In the event of a spill, avoid creating dust and prevent the substance from entering drains.[4] Dry spills should be carefully collected using a clean shovel and placed into a clean, dry, and covered container for disposal.[5] The affected area should then be cleaned.

3. Final Disposal:

  • Approved Waste Disposal Plant: The primary recommended disposal method is to send the material to an approved waste disposal plant or industrial combustion plant.[4]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with national and local regulations.

  • Environmental Protection: Do not allow the product to enter drains, surface water, or ground water.[3][4] Avoid release to the environment.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Handle in a well-ventilated area C Collect waste in original or designated container A->C B->C D Do not mix with other waste C->D F Contain spill E Label container clearly D->E I Store waste securely E->I G Collect dry material F->G H Place in labeled container for disposal G->H H->I J Arrange for collection by an approved waste disposal service I->J L Follow all local and national regulations K Dispose via incineration at an approved facility J->K K->L

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Methyl (3-hydroxyphenyl)carbamate in the laboratory, from initial handling to final disposal. Adherence to these protocols is crucial for ensuring a secure research environment.

Chemical Safety Overview

This compound is an irritant that can cause skin, eye, and respiratory tract irritation.[1][2][3][4] It is essential to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5][6] A face shield may be necessary where there is a potential for splashing.[6]
Hand Protection Wear appropriate chemical-resistant protective gloves to prevent skin exposure.[1][5]
Body Protection Wear appropriate protective clothing, such as a lab coat or coveralls, to prevent skin exposure.[3][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended.[5][6]
Engineering Controls

Proper ventilation is critical to minimize inhalation exposure.

ControlSpecification
Ventilation Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1][3][5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a designated, well-ventilated area, preferably a chemical fume hood.[3][5] Ensure easy access to an eyewash station and safety shower.[5]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Handling the Compound:

    • Avoid all direct contact with eyes, skin, and clothing.[3]

    • Minimize dust generation and accumulation.[5] The enrichment of fine dust can lead to the danger of a dust explosion.[1]

    • Do not inhale the substance.[5]

    • Use appropriate tools (e.g., spatula, scoop) to handle the solid material.

    • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • After Handling:

    • Thoroughly wash hands and face after handling.[1][5]

    • Remove contaminated clothing and wash it before reuse.[1][5]

    • Do not eat, drink, or smoke in work areas.[1][5]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, clean, dry, and properly labeled, closed container for disposal.[5]

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1][2] Do not allow the product to enter drains.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationFirst Aid and Spill Response
Spill For small spills, dampen the solid material with water and then carefully sweep or vacuum up the material, avoiding dust generation.[5] Place the collected material into a suitable, closed container for disposal.[5] Use absorbent paper dampened with water to clean up any remaining material.[5] Ensure the area is well-ventilated.[5] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[3][7] If breathing is difficult, administer oxygen.[3][5] Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][7] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[5]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes.[3][7] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][5] If eye irritation persists, get medical advice or attention.[1][5]
Ingestion Rinse the mouth with water.[1][7] Do NOT induce vomiting.[1][7] Call a poison center or doctor if you feel unwell.[5]

Workflow for Safe Handling

prep Preparation (Review SDS, Check Hood & Safety Showers) ppe Don PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Handling Compound (Avoid Dust, Use Spatula, Ground Equipment) ppe->handling post_handling Post-Handling (Wash Hands, Doff PPE) handling->post_handling emergency Emergency Procedures (Spill, Inhalation, Skin/Eye Contact) handling->emergency disposal Waste Disposal (Collect in Labeled Container, Approved Plant) post_handling->disposal

Caption: Workflow for the safe handling of this compound.

References

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (3-hydroxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl (3-hydroxyphenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.